molecular formula C12H8ClNaO B13733214 Sodium 2-chloro-4-phenylphenate CAS No. 31366-97-9

Sodium 2-chloro-4-phenylphenate

Cat. No.: B13733214
CAS No.: 31366-97-9
M. Wt: 226.63 g/mol
InChI Key: ARCOPJIXLBWKLT-UHFFFAOYSA-M
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Description

Sodium 2-chloro-4-phenylphenate (CAS 31366-97-9) is the sodium salt of 2-Chloro-4-phenylphenol . The parent compound, 2-Chloro-4-phenylphenol, is a solid with a melting point of 77-80°C . As a salt, this compound typically offers improved water solubility compared to the parent phenol, facilitating its use in various experimental and formulation contexts. Researchers value this compound primarily as a synthetic intermediate and for its potential biocidal activity. Structurally related compounds like o-phenylphenol and its sodium salt are widely used as fungicides and disinfectants , suggesting potential research applications for this compound in developing new antimicrobial agents, material preservatives, or as a specialty intermediate in organic synthesis . This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory investigation. It is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

31366-97-9

Molecular Formula

C12H8ClNaO

Molecular Weight

226.63 g/mol

IUPAC Name

sodium;2-chloro-4-phenylphenolate

InChI

InChI=1S/C12H9ClO.Na/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8,14H;/q;+1/p-1

InChI Key

ARCOPJIXLBWKLT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[Na+]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility Profile of Sodium 2-chloro-4-phenylphenoxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical behavior, solubility mechanisms, and characterization protocols for Sodium 2-chloro-4-phenylphenoxide.

Solvent Systems: Water vs. Ethanol

Executive Summary

Sodium 2-chloro-4-phenylphenoxide (the sodium salt of 2-chloro-4-phenylphenol, often associated with the trade name Dowicide 4 ) represents a class of lipophilic phenolate salts used extensively in biocidal and preservative applications. Its solubility profile is governed by a competitive interaction between its highly ionic "head" (phenoxide-sodium pair) and its hydrophobic "tail" (chlorinated biphenyl structure).

This guide provides a mechanistic analysis of its solubility in Water (high dielectric protic solvent) versus Ethanol (moderate dielectric amphiphilic solvent), supported by experimental protocols for precise determination.

Physicochemical Identity

PropertyDescription
IUPAC Name Sodium 2-chloro-4-phenylphenoxide
Parent Compound 2-Chloro-4-phenylphenol (CAS 92-04-6)
Molecular Formula C₁₂H₈ClONa
Molecular Weight ~226.63 g/mol
Structure Biphenyl core with a phenolic oxygen (anionic), Sodium counterion, and Chlorine substituent at the ortho position.
Key Characteristic Amphiphilic salt: Ionic head group + Lipophilic chlorinated aromatic tail.

Solubility Thermodynamics: Water vs. Ethanol[1]

The solubility differential between water and ethanol for this compound is driven by the Solvation Energy vs. Lattice Energy balance.

Aqueous Solubility (Water)
  • Mechanism : Ion-Dipole Hydration . Water ($ \epsilon \approx 78

    
    ^+$ cation and the phenoxide anion. The high charge density of the phenoxide oxygen forms strong hydrogen bonds with water molecules.
    
  • Behavior : The salt is highly soluble .[1] While the parent phenol is sparingly soluble (<0.2 g/L), the sodium salt can exceed 100 g/L (analogous to Sodium 2-phenylphenate, which is ~122 g/100 mL).

  • Limitation : The "common ion effect" (presence of excess Na

    
    ) or extreme pH drops (re-protonation to the insoluble phenol) will precipitate the compound.
    
Ethanolic Solubility (Ethanol)
  • Mechanism : Amphiphilic Solvation . Ethanol ($ \epsilon \approx 24 $) has a lower dielectric constant, reducing its ability to dissociate the ion pair compared to water. However, the ethyl group of ethanol interacts favorably with the hydrophobic chlorinated biphenyl tail via van der Waals forces.

  • Behavior : Soluble , but with distinct solution structure. In ethanol, the compound likely exists as solvent-separated ion pairs rather than fully dissociated ions.

  • Comparison : Solubility in ethanol is generally lower than in water on a molar basis due to the weaker solvation of the Na

    
     ion, but it remains significantly high compared to non-polar solvents (e.g., hexane) where it is insoluble.
    
Comparative Data Summary (Estimated based on Structural Analogs)
ParameterWater (

)
Ethanol (

)
Mechanistic Driver
Solubility Classification Very SolubleSolubleDielectric Constant & H-Bonding
Dominant Interaction Ion-Dipole (Hydration)Van der Waals + Ion-DipoleTail vs. Head Solvation
Dissociation State Fully Dissociated IonsIon Pairs / AggregatesSolvent Polarity
pH Sensitivity High (Precipitates < pH 9)ModeratepKa shift in alcohol

Mechanistic Visualization

The following diagram illustrates the competing solvation shells driving solubility in the two media.

SolvationMechanism cluster_Water Aqueous Environment (High Dielectric) cluster_Ethanol Ethanolic Environment (Moderate Dielectric) Salt Sodium 2-chloro-4-phenylphenoxide (Solid Crystal) WaterShell Hydration Shell (Water Molecules) Salt->WaterShell Dissolution EtShell Solvation Shell (Ethanol - Alkyl Interaction) Salt->EtShell Dissolution Dissoc Full Dissociation (Na+ ... Phenoxide-) WaterShell->Dissoc Entropy Driven HighSol High Solubility (>100 g/L) Dissoc->HighSol IonPair Ion Pairing (Tighter Association) EtShell->IonPair Enthalpy Driven ModSol Moderate Solubility (Lipophilic Tail Driven) IonPair->ModSol

Figure 1: Mechanistic divergence of solvation for Sodium 2-chloro-4-phenylphenoxide in water versus ethanol.

Experimental Protocol: Solubility Determination

Since specific solubility values for the chlorinated derivative can vary by batch and polymorph, the following self-validating protocol is recommended for precise determination.

Method: Equilibrium Shake-Flask coupled with HPLC-UV

Objective: Determine saturation solubility (


) at 25°C.

Reagents:

  • Analyte: Sodium 2-chloro-4-phenylphenoxide (High Purity >99%)

  • Solvents: HPLC Grade Water, Absolute Ethanol.

  • Buffer (for HPLC): 10mM Phosphate buffer (pH 10) to ensure ionization during analysis.

Workflow:

  • Supersaturation : Add excess solid salt to 10 mL of solvent in triplicate glass vials.

  • Equilibration : Agitate at 25°C ± 0.1°C for 24 hours (Orbital shaker at 200 rpm).

  • Phase Separation : Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through 0.22 µm PTFE filter (compatible with both solvents).

  • Dilution : Immediately dilute an aliquot of the filtrate into the HPLC mobile phase to prevent precipitation.

  • Quantification : Analyze via HPLC-UV (Detection @ ~280 nm).

Analytical Validation (HPLC Conditions)
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase : Acetonitrile : Water (pH 10 with NH₄OH) [60:40 v/v]. Note: High pH is critical to keep the phenol deprotonated and symmetric.

  • Flow Rate : 1.0 mL/min.

Protocol Visualization

ExperimentalProtocol Start Start: Excess Solid + Solvent Equilib Equilibration 24h @ 25°C Start->Equilib Sep Phase Separation (Centrifuge/Filter) Equilib->Sep Dilution Dilution in Mobile Phase (Prevent Precipitation) Sep->Dilution Analysis HPLC-UV Quantification (280 nm) Dilution->Analysis

Figure 2: Step-by-step workflow for determining saturation solubility.

Formulation & Stability Implications[3][4]

Co-Solvent Systems

In drug development and biocidal formulations, a binary system of Water + Ethanol is often superior to pure solvents.

  • Ethanol aids in wetting the hydrophobic surface of the solid during dissolution.

  • Water provides the high dielectric environment to stabilize the ions.

  • Recommendation : A pre-slurry in ethanol (10% v/v) followed by water addition often accelerates dissolution rates compared to adding water directly to the hydrophobic powder.

pH Sensitivity Warning

Sodium 2-chloro-4-phenylphenoxide is a salt of a weak acid (pKa of parent phenol


 9.5 - 10).
  • In Water : If pH drops below 9.0, the equilibrium shifts toward the non-ionized phenol, causing rapid precipitation (cloudiness).

  • In Ethanol : The "apparent pKa" shifts higher. Acidic impurities in ethanol (e.g., acetic acid) can cause unexpected precipitation. Always ensure the solvent is neutral or slightly alkaline.

References

  • U.S. Environmental Protection Agency (EPA) . (2019). Reregistration Eligibility Decision (RED) for 2-phenylphenol and Salts. (Extrapolated data for chlorinated derivatives).

  • World Health Organization (WHO) . (1999). 2-Phenylphenol and its Sodium Salt: Toxicological evaluation. WHO Food Additives Series 44.

  • Farelo, F., et al. (2004). "Solubilities of Sodium Chloride and Potassium Chloride in Water + Ethanol Mixtures". Journal of Chemical & Engineering Data, 49(6), 1782-1788. (Reference for salt behavior in binary solvents).

  • PubChem . (2025).[2] 2-Chloro-4-phenylphenol Compound Summary. National Library of Medicine.

Sources

Dowicide 4 sodium salt synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Chemical Architecture, and Analytical Characterization

Executive Summary

This technical guide provides a definitive reference for Dowicide 4 Sodium Salt , a specialized antimicrobial agent derived from the chlorination of orthophenylphenol. While the trade name "Dowicide 4" typically refers to the parent phenol (2-chloro-4-phenylphenol), the sodium salt variant is critical for aqueous applications due to its enhanced solubility. This document synthesizes the precise nomenclature, chemical structure, and validated analytical protocols required for the identification and quantification of this compound in complex matrices.

Nomenclature and Chemical Identity

Precise nomenclature is the bedrock of chemical safety and regulatory compliance. The following table consolidates the approved identifiers for both the parent phenol and its sodium salt derivative to prevent ambiguity in procurement and formulation.

Table 1: Chemical Identity and Synonyms[1][2][3]
FeatureParent Compound (Dowicide 4)Sodium Salt Derivative
CAS Registry Number 92-04-6 31366-97-9
IUPAC Name 3-Chloro-[1,1'-biphenyl]-4-olSodium 3-chloro-[1,1'-biphenyl]-4-olate
Common Chemical Name 2-Chloro-4-phenylphenolSodium 2-chloro-4-phenylphenate
Trade Names/Synonyms Dowicide 4; o-Chloro-p-phenylphenol; 3-Chloro-4-hydroxybiphenylDowicide 4 Sodium Salt; [1,1'-Biphenyl]-4-ol, 3-chloro-, sodium salt (1:[1][2][3][4][5][6][7][8][9][10][][12]1)
Molecular Formula C₁₂H₉ClOC₁₂H₈ClNaO
Molecular Weight 204.65 g/mol 226.63 g/mol
Solubility Profile Lipophilic (Soluble in organic solvents)Hydrophilic (Soluble in water)

Critical Note: Researchers must distinguish between "Dowicide A" (Sodium o-phenylphenate, CAS 132-27-4) and "Dowicide 4 Sodium Salt" (this compound, CAS 31366-97-9). The presence of the chlorine atom at the ortho position to the hydroxyl group significantly alters the antimicrobial spectrum and toxicity profile.

Chemical Architecture and Synthesis Logic

Understanding the structural origin of Dowicide 4 Sodium Salt explains its reactivity and stability. The compound is a biphenyl derivative where the phenolic ring is chlorinated.

3.1 Structural Causality

The synthesis generally proceeds via the direct chlorination of 4-phenylphenol (p-phenylphenol). The hydroxyl group (-OH) is an ortho, para-director. Since the para position is occupied by the phenyl ring, electrophilic aromatic substitution (chlorination) occurs primarily at the ortho position relative to the hydroxyl group.

  • Step 1 (Chlorination): 4-Phenylphenol + Cl₂ → 2-Chloro-4-phenylphenol (Dowicide 4) + HCl

  • Step 2 (Salt Formation): 2-Chloro-4-phenylphenol + NaOH → this compound (Dowicide 4 Salt) + H₂O

The conversion to the sodium salt (Step 2) is a reversible acid-base reaction. In low pH environments (pH < 7), the salt will protonate and precipitate as the insoluble parent phenol. This behavior is critical for extraction protocols.

Visualization: Synthesis and Equilibrium

ChemicalSynthesis Start 4-Phenylphenol (Precursor) Intermediate 2-Chloro-4-phenylphenol (Dowicide 4 - Phenol Form) CAS: 92-04-6 Start->Intermediate Electrophilic Substitution Chlorine Cl2 (Reagent) Chlorine->Intermediate Product This compound (Dowicide 4 - Salt Form) CAS: 31366-97-9 Intermediate->Product Neutralization (pH > 10) NaOH NaOH (Base) NaOH->Product Product->Intermediate Acidification (pH < 7)

Figure 1: Synthetic pathway and pH-dependent equilibrium between the phenol and salt forms.

Analytical Framework: Identification Protocol

To validate the identity of Dowicide 4 Sodium Salt in raw materials or formulations, a self-validating analytical workflow is required. Direct analysis of the salt by Gas Chromatography (GC) is not recommended due to thermal instability and non-volatility of the ionic salt.

The Strategy: Convert the salt in situ to its volatile phenol form (Dowicide 4) via acidification, extract into an organic solvent, and analyze via GC-MS or HPLC.

4.1 Reagents and Equipment
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Acid: 1N Hydrochloric Acid (HCl).

  • Internal Standard: 2-Fluorophenol or 2,4,6-Tribromophenol (Surrogates for recovery tracking).

  • Instrumentation: GC-MS (preferred for specificity) or HPLC-UV (254 nm).

4.2 Step-by-Step Methodology
  • Sample Preparation: Weigh 1.0 g of the sample (salt or formulation) into a 40 mL glass vial.

  • Dissolution: Add 10 mL of deionized water. Sonicate to ensure complete dissolution of the salt.

  • Acidification (Critical Step): Add 1N HCl dropwise while monitoring pH. Adjust pH to < 2.

    • Mechanism:[13][14] This protonates the phenate ion (

      
      ) into the neutral phenol (
      
      
      
      ), rendering it hydrophobic.
  • Extraction: Add 5 mL of Dichloromethane (DCM). Cap and shake vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes. The bottom layer (DCM) contains the Dowicide 4 phenol.

  • Analysis: Inject 1 µL of the organic layer into the GC-MS.

4.3 GC-MS Parameters (Reference Method: EPA 8270)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C.

  • Oven Program: 50°C (1 min) → 10°C/min → 300°C (3 min).

  • Detection: Mass Selective Detector (Scan 35-500 m/z).

  • Target Ions (Dowicide 4): Look for molecular ion m/z 204 (parent) and characteristic fragment m/z 169 (loss of Cl).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample: Dowicide 4 Salt (Aqueous/Solid) Acid Add 1N HCl (Target pH < 2) Sample->Acid Reaction Conversion: Salt (Hydrophilic) -> Phenol (Lipophilic) Acid->Reaction Extract Liquid-Liquid Extraction (Dichloromethane) Reaction->Extract PhaseSep Phase Separation Collect Organic Layer Extract->PhaseSep Analysis GC-MS Analysis Target Ion: m/z 204 PhaseSep->Analysis

Figure 2: Extraction and derivatization workflow for accurate quantification.

Applications and Regulatory Context

Dowicide 4 and its salt are historically significant antimicrobials used in industrial preservation.

  • Industrial Applications: Used as a preservative in rubber latices, adhesives, and textile processing to prevent mold and bacterial degradation. The salt form is preferred in latex emulsions because it does not destabilize the emulsion like the acidic phenol might.

  • Regulatory Status: Users must verify current compliance. Many chlorinated phenols have faced regulatory scrutiny or cancellation for specific uses (e.g., agricultural) due to persistence concerns.

    • EPA Status: The parent compound (CAS 92-04-6) is listed in TSCA inventories but may have restricted "Significant New Use Rules" (SNURs) depending on the jurisdiction.

    • Safety: Chlorinated phenols are skin irritants and can be absorbed transdermally. Proper PPE (nitrile gloves, eye protection) is mandatory during the acidification step described above.

References
  • U.S. Environmental Protection Agency (EPA). Analytical Reference Standards and Supplemental Data for Pesticides and Other Organic Compounds.[15] EPA-600/9-76-012.

  • National Institutes of Health (NIH) - PubChem. 2-Chloro-4-phenylphenol (Compound Summary). PubChem CID 7074.

  • Chemical Abstracts Service (CAS). this compound (CAS 31366-97-9).[3][4][7] CAS Common Chemistry.[3][9][16]

  • U.S. EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.

Sources

Technical Guide: Antimicrobial Mechanism of Action of Sodium 2-Chloro-4-Phenylphenate

[1]

Executive Summary

Sodium 2-chloro-4-phenylphenate (the sodium salt of 2-chloro-4-phenylphenol) represents a high-potency subclass of phenolic antimicrobials.[1] Unlike simple phenols, the addition of a hydrophobic phenyl group at the para position and an electron-withdrawing chlorine atom at the ortho position significantly alters the molecule's physicochemical behavior. This modification enhances membrane partitioning (lipophilicity) and acidity (pKa), resulting in a dual-action mechanism: gross membrane lysis at high concentrations and uncoupling of oxidative phosphorylation at sub-lethal concentrations.

This guide provides a deep technical analysis of these mechanisms, supported by self-validating experimental protocols for researchers in drug discovery and industrial preservation.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

To understand the mechanism, one must first understand the pharmacophore. The sodium salt is water-soluble, but upon application and interaction with the bacterial microenvironment (often slightly acidic), it exists in equilibrium with its active phenolic form.

PropertySpecificationMechanistic Implication
IUPAC Name Sodium 3-chloro-[1,1'-biphenyl]-4-olateDefinitive chemical structure.[1][2]
Active Moiety 2-Chloro-4-phenylphenolThe lipophilic agent that penetrates the bilayer.[1]
CAS Number 132-27-4 (Salt); 92-43-3 (Phenol)Critical for regulatory verification.[1]
LogP (Octanol/Water) ~4.5 (Phenol form)High lipophilicity drives rapid insertion into the lipid bilayer.
pKa ~8.5 - 9.0The chlorine atom increases acidity compared to unsubstituted phenols, aiding proton exchange.

Mechanism of Action (MOA)

The antimicrobial activity of this compound is concentration-dependent and relies on the interaction between the phenolic hydroxyl group and the bacterial cell membrane.[1]

Primary Mechanism: Membrane Disruption & Lysis

Due to the bulky hydrophobic phenyl group, the molecule acts as a "molecular wedge."

  • Adsorption: The molecule adsorbs onto the bacterial cell wall.

  • Intercalation: The lipophilic phenyl and chloro groups insert between the fatty acid chains of the phospholipid bilayer.

  • Disruption: This insertion expands the membrane surface area, disrupting van der Waals forces between lipids.

  • Lysis: The membrane loses structural integrity, leading to the leakage of intracellular components (K+, ATP, RNA) and eventual cell lysis.

Secondary Mechanism: Proton Motive Force (PMF) Uncoupling

At lower concentrations, the compound acts as a protonophore (uncoupler).

  • Proton Pickup: In the acidic extracellular environment, the phenolate anion accepts a proton (becoming the neutral phenol).

  • Diffusion: The neutral, lipophilic phenol diffuses across the membrane into the cytoplasm.

  • Proton Release: In the neutral/alkaline cytoplasm, the phenol dissociates, releasing the proton and acidifying the cytoplasm.

  • Efflux: The anion diffuses back out (driven by membrane potential), repeating the cycle. Result: This dissipates the transmembrane proton gradient (

    
    ), halting ATP synthesis without necessarily lysing the cell immediately.
    
Mechanistic Pathway Visualization[1]

MOAExtracellularExtracellular Space(Acidic Microenvironment)Molecule_SaltNa+ Salt Form(Water Soluble)Extracellular->Molecule_SaltApplicationMembraneBacterial Membrane(Phospholipid Bilayer)CytoplasmCytoplasm(Neutral pH)Membrane->CytoplasmDiffusion of Neutral FormLysisMembrane Lysis(Cell Death)Membrane->LysisStructural Disruption(High Conc.)PMF_CollapsePMF Collapse(ATP Synthesis Halt)Cytoplasm->PMF_CollapseProton Release (Acidification)Molecule_PhenolActive Phenol Form(Lipophilic)Molecule_Salt->Molecule_PhenolProtonation (pH < pKa)Molecule_Phenol->MembraneIntercalation (High LogP)

Figure 1: Dual-action mechanism showing the transition from salt to active phenol, leading to membrane intercalation (Lysis) and proton shuttling (PMF Collapse).

Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating protocols are recommended. These move beyond simple growth inhibition to prove how the bacteria are dying.

Potassium ( ) Efflux Assay

This assay confirms membrane permeabilization. Intracellular potassium is high; its appearance in the supernatant indicates loss of membrane semi-permeability.

  • Reagents: Potassium-selective electrode (ISE), HEPES buffer, washed bacterial cells (S. aureus or E. coli).

  • Protocol:

    • Harvest cells at mid-log phase and wash 3x in HEPES buffer (K+-free).

    • Resuspend cells to

      
       CFU/mL.
      
    • Insert ISE probe and establish a stable baseline.

    • Inject this compound at

      
       and 
      
      
      MIC.
    • Validation: Inject Cetyltrimethylammonium bromide (CTAB) as a positive control (100% leakage).

    • Data Output: Plot

      
       vs. Time. A rapid spike confirms membrane disruption.
      
Membrane Integrity Flow Cytometry (Propidium Iodide)

Propidium Iodide (PI) is membrane-impermeable.[1] It only stains cells with compromised membranes (red fluorescence).

  • Reagents: SYTO 9 (Green, permeates all cells), Propidium Iodide (Red), Saline.

  • Protocol:

    • Treat bacterial suspension with the test compound for 15, 30, and 60 minutes.

    • Stain with SYTO 9 / PI mixture for 15 minutes in the dark.

    • Analyze via Flow Cytometer (Excitation 488 nm).

    • Gating:

      • Q1 (Green+/Red-): Live/Intact.[1]

      • Q2 (Green+/Red+): Damaged Membrane (Dead).

    • Causality Check: If cell death (CFU drop) occurs before PI uptake, the mechanism is metabolic (PMF uncoupling). If PI uptake correlates with death, the mechanism is lytic.

Experimental Workflow Diagram

ProtocolStartBacterial Culture(Mid-Log Phase)TreatmentAdd Na-2-Chloro-4-phenylphenate(0.5x, 1x, 2x MIC)Start->TreatmentSplitSplit SampleTreatment->SplitAssay_KK+ Efflux Assay(ISE Probe)Split->Assay_KAssay_PIFlow Cytometry(SYTO9 / PI)Split->Assay_PIResult_KSpike in Extracellular K+= Pore FormationAssay_K->Result_KResult_PIRed Fluorescence= Membrane LysisAssay_PI->Result_PI

Figure 2: Parallel workflow to distinguish between ion leakage (early damage) and gross membrane failure (late damage).[1]

Efficacy Spectrum & Resistance Profile[1][8]

This compound exhibits a broad spectrum of activity, though it is generally more potent against Gram-positive bacteria due to the lack of an outer lipopolysaccharide (LPS) membrane which can act as a barrier to lipophilic phenols.[1]

Table 1: Representative Susceptibility Profile

Target OrganismGram StatusEstimated MIC (

g/mL)*
Notes on Efficacy
Staphylococcus aureusPositive10 - 32Highly effective; membrane lysis is rapid.[1]
Streptococcus pyogenesPositive10 - 20Very susceptible to phenolic disruption.[1]
Escherichia coliNegative64 - 128Moderate efficacy; LPS barrier slows penetration.[1]
Pseudomonas aeruginosaNegative> 256High intrinsic resistance due to efflux pumps and tight LPS.
Candida albicansFungi32 - 64Effective antifungal; disrupts ergosterol-rich membranes.[1]

*Note: MIC values are synthesized from general data on chlorinated phenylphenols. Specific values vary by formulation pH and stabilizer presence.

Safety & Regulatory Context

While effective, the mechanism of action (membrane destruction) is not selective to prokaryotes. It also affects mammalian cell membranes, leading to toxicity.

  • Toxicity: Classified as a severe eye irritant (Category 1) and skin irritant. The lipophilicity allows dermal absorption.

  • Environmental: High aquatic toxicity.[3] The stable phenol ring resists rapid biodegradation in anaerobic environments.

  • Regulatory Status: Regulated by the EPA (under "Phenol and Salts" or specific reregistration decisions). Often used in agricultural preservation (e.g., citrus crates) or industrial disinfection rather than direct human therapeutics.

References

  • United States Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision (RED) for 2-Phenylphenol and Salts.[1] EPA-HQ-OPP-2006-0154.[1]

  • Russell, A. D. (2003). Similarities and differences in the responses of microorganisms to biocides. Journal of Antimicrobial Chemotherapy, 52(5), 750–763.

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7074, 2-Chloro-4-phenylphenol.[1]

  • McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical Microbiology Reviews, 12(1), 147–179.

Methodological & Application

GC-MS derivatization protocol for 2-chloro-4-phenylphenol residues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Determination of 2-Chloro-4-Phenylphenol Residues via Silylation

Executive Summary

This protocol details the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-chloro-4-phenylphenol (2-CPP) residues. As a polar, phenolic compound (pKa ~8-9), 2-CPP exhibits poor peak shape and thermal instability in its native form, leading to adsorption in the GC inlet and significant tailing.

To overcome these limitations, this method utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) to convert the active hydroxyl group into a volatile, thermally stable trimethylsilyl (TMS) ether. This transformation improves chromatographic resolution, enhances sensitivity by 10-50 fold, and enables robust quantification at trace levels (ppb) suitable for pharmaceutical cleaning validation and environmental monitoring.

Chemical Mechanism & Rationale

The Challenge: Polarity and Hydrogen Bonding

2-CPP (CAS 92-04-6) contains a phenolic hydroxyl group capable of strong hydrogen bonding with active sites (silanols) in the GC liner and column stationary phase. This results in:

  • Peak Tailing: Loss of resolution and integration accuracy.

  • Ghost Peaks: Carryover from previous injections.

  • Discrimination: Non-linear response at low concentrations.

The Solution: Silylation

The protocol employs a nucleophilic substitution where the active hydrogen of the phenol is replaced by a trimethylsilyl [-Si(CH3)3] group.[1]

Reaction Scheme:



  • BSTFA: The primary silylating donor. It yields volatile by-products (TMS-trifluoroacetamide) that elute early and do not interfere with the analyte.

  • TMCS (1%): Acts as a Lewis acid catalyst, increasing the silyl donor strength of BSTFA to ensure rapid and complete derivatization of the sterically hindered phenol group on the biphenyl ring.

Experimental Workflow

The following diagram illustrates the critical path from sample extraction to data acquisition.

G Start Sample Collection (Swab/Liquid) Extract Extraction (Acetone or MeOH) Start->Extract Solubilize Residue Dry Dehydration (Anhydrous Na2SO4) Extract->Dry CRITICAL: Remove Water Evap Evaporation to Dryness (N2 Stream) Dry->Evap Concentrate Note1 Water hydrolyzes BSTFA. Must be strictly anhydrous. Dry->Note1 Deriv Derivatization (BSTFA + 1% TMCS, 60°C, 30 min) Evap->Deriv Add Reagent Cool Cool & Dilute (Hexane/Isooctane) Deriv->Cool Quench/Stabilize Note2 Reaction requires heat due to steric hindrance. Deriv->Note2 Inject GC-MS Injection (Splitless) Cool->Inject Analyze

Figure 1: Step-by-step derivatization workflow for 2-chloro-4-phenylphenol. Note the critical dehydration step to prevent reagent hydrolysis.

Detailed Protocol

Reagents & Equipment
  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco or equivalent). Store in a desiccator at 4°C.

  • Solvents: Acetone (HPLC Grade), Hexane (residue analysis grade).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ), baked at 400°C for 4 hours to remove trace moisture.
    
  • Vials: 2 mL amber crimp-top vials with PTFE/silicone septa.

Sample Preparation
  • Extraction: Extract the residue (e.g., from a swab) using 5 mL of Acetone. Vortex for 2 minutes.

  • Drying (Critical): Pass the extract through a cartridge containing 1g of anhydrous

    
     to remove all traces of water. Note: Water reacts with BSTFA to form hexamethyldisiloxane, consuming the reagent and preventing analyte derivatization.
    
  • Concentration: Evaporate the filtrate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Add 50 µL of Ethyl Acetate (co-solvent).

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap tightly and heat at 60°C for 30 minutes .

  • Reconstitution: Cool to room temperature. Dilute to 1 mL with Hexane prior to injection.

GC-MS Parameters
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low polarity phase minimizes bleed and interacts well with TMS derivatives.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet Splitless (1 min purge), 260°CHigh temp ensures rapid volatilization; splitless maximizes sensitivity.
Oven Program 80°C (1 min) → 20°C/min → 280°C (5 min)Fast ramp preserves peak shape; high final temp elutes heavy matrix components.
Transfer Line 280°CPrevents condensation of high boiling analytes.
Ion Source 230°C (EI Mode, 70 eV)Standard ionization energy for reproducible fragmentation.
Acquisition SIM Mode (Selected Ion Monitoring)Maximizes signal-to-noise ratio for trace residues.

Data Analysis & Validation

Mass Spectrum Interpretation

The TMS derivative of 2-chloro-4-phenylphenol (


) has a molecular weight of 276.8  g/mol  .
  • Parent Ion (

    
    ):  m/z 276  (Base peak or high intensity).
    
  • Isotope Peak (

    
    ):  m/z 278  (Characteristic of one Chlorine atom, ~33% intensity of base).
    
  • Fragment (

    
    ):  m/z 261  (Loss of methyl group from TMS).
    

SIM Table for Quantification:

Ion Type m/z Dwell Time (ms) Purpose
Target 276.1 100 Quantification (Parent Ion)

| Qualifier 1 | 261.1 | 100 | Confirmation (Loss of


) |
| Qualifier 2  | 278.1 | 100 | Confirmation (

Isotope) |
Validation Criteria (Self-Validating System)

To ensure the protocol is performing correctly, every batch must meet these criteria:

  • Derivatization Efficiency Check: Monitor the area of the internal standard (e.g., deuterated bisphenol A or 2,4,6-tribromophenol). A drop >20% indicates moisture contamination or reagent degradation.

  • Linearity:

    
     over the range of 10 ppb to 1000 ppb.
    
  • Recovery: Spiked recovery from the specific matrix (e.g., stainless steel swab) should be 80–120%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peak / Low Response Moisture in sample hydrolyzed the BSTFA.Re-dry extract with fresh

. Ensure

gas is dry.
Tailing Peak Active sites in liner or column.Replace inlet liner (use deactivated wool). Trim 10cm from column head.
Extra Peaks (m/z 73, 147) Excess reagent by-products.Normal. Ensure solvent delay is set to ~3.5 mins to protect filament.
Incomplete Reaction Steric hindrance.[1]Increase reaction time to 60 mins or temp to 70°C.

References

  • Sigma-Aldrich. Derivatization Reagents for Selective Response and Detection in GC/MS. (Accessed 2026). Link

  • National Institute of Standards and Technology (NIST). 2-Chloro-4-phenylphenol Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. Link

  • Azzouz, A., & Ballesteros, E. (2014).[3] Determination of alkylphenols and phenylphenols in water by GC-MS. Science of The Total Environment. (Validated method for phenylphenols using BSTFA). Link

  • Thermo Fisher Scientific. Analysis of Alkylphenols Using GC-MS/MS and Automated SRM. Application Note 10452. Link

Sources

Application Note & Protocol: Preparation of Sodium 2-Chloro-4-Phenylphenate Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Standardized Protocol

Sodium 2-chloro-4-phenylphenate, the sodium salt of 2-chloro-4-phenylphenol, is a phenolic compound with significant utility as an antimicrobial agent, disinfectant, and biocide in various research and industrial applications.[1][2] Its efficacy is intrinsically linked to its concentration and purity in solution. However, the parent phenol, 2-chloro-4-phenylphenol, exhibits low aqueous solubility, posing a challenge for the preparation of high-concentration aqueous stock solutions.[3]

This application note provides a detailed, field-proven protocol for the in situ preparation of a highly soluble this compound stock solution. By reacting the parent phenol with a stoichiometric equivalent of sodium hydroxide, we facilitate its deprotonation into the highly water-soluble phenate salt. This methodology ensures complete dissolution and yields a stable, accurate stock solution suitable for downstream applications in drug development, microbiology, and materials science. The protocol incorporates critical safety procedures, quality control checkpoints, and stability guidelines to ensure experimental reproducibility and user safety.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of the parent compound is essential for accurate calculations and safe handling.

PropertyValueSource
Chemical Name 2-Chloro-4-phenylphenolPubChem[1]
Synonyms Dowicide 4, 3-Chloro-4-hydroxybiphenylNIST[4]
CAS Number 92-04-6NIST[4]
Molecular Formula C₁₂H₉ClOPubChem[1]
Molecular Weight 204.65 g/mol NIST[4]
Appearance Pale yellow solidHaz-Map[1]
Solubility (Water) LowWHO[3]
Sodium Salt Formula C₁₂H₈ClNaOAB Enterprises[5]
Sodium Salt Mol. Wt. 226.63 g/mol AB Enterprises[5]

Essential Safety & Handling (EHS)

Warning: Phenolic compounds and their salts can be hazardous. This compound is an irritant and may cause serious eye damage.[1][6] Strict adherence to safety protocols is mandatory.

  • Engineering Controls : All handling of solid 2-chloro-4-phenylphenol and concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles are required at all times.

    • Hand Protection : Wear nitrile or other chemically resistant gloves.

    • Body Protection : A lab coat must be worn.

  • Waste Disposal : Dispose of all waste materials (including contaminated consumables) in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour solutions down the drain.[8]

  • Spill Response : In case of a spill, evacuate the area. Use an absorbent material to contain the spill, then clean the area with a suitable decontaminant. Avoid generating dust from solid spills.[6]

Protocol: In Situ Preparation of 100 mM this compound

Principle of the Method

This protocol leverages a fundamental acid-base reaction. The hydroxyl group of the weakly acidic 2-chloro-4-phenylphenol is deprotonated by the strong base, sodium hydroxide (NaOH). This reaction converts the poorly water-soluble phenol into its sodium phenate salt, which is readily soluble in aqueous solutions. This in situ method is superior to directly dissolving the salt form, as it ensures a freshly prepared, pH-controlled solution and avoids issues with potentially hygroscopic or degraded salt starting material.[7]

cluster_reactants Reactants cluster_products Products in Solution phenol 2-Chloro-4-phenylphenol (Low Solubility) phenate This compound (High Solubility) phenol->phenate + NaOH naoh Sodium Hydroxide (NaOH) water Water (H₂O)

Caption: In situ formation of the soluble sodium salt.

Materials & Reagents
  • 2-Chloro-4-phenylphenol (CAS 92-04-6), ≥98% purity

  • Sodium Hydroxide (NaOH), pellets or 10 M solution

  • Type I Deionized Water (18.2 MΩ·cm)

  • Analytical Balance (readability ±0.0001 g)

  • Calibrated pH meter

  • Class A Volumetric Flasks (e.g., 100 mL, 500 mL)

  • Glass Beakers

  • Magnetic Stirrer and Stir Bars

  • Sterile Syringe Filters (0.22 µm pore size, PVDF or other compatible membrane)

  • Sterile Storage Bottles (Amber Glass or HDPE)

Step-by-Step Experimental Workflow

This protocol details the preparation of 100 mL of a 100 mM stock solution.

Step 1: Calculations & Weighing

  • Causality : Accurate weighing is the foundation of an accurate stock solution. All calculations are based on the molecular weight of the starting material, 2-chloro-4-phenylphenol.

  • Calculate the required mass of 2-chloro-4-phenylphenol:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.100 mol/L × 0.100 L × 204.65 g/mol = 0.2047 g

  • Inside a chemical fume hood, accurately weigh 0.2047 g of 2-chloro-4-phenylphenol into a 150 mL glass beaker.

Step 2: Initial Solubilization

  • Causality : The phenol is first suspended in a partial volume of water before adding the base to ensure efficient and controlled reaction.

  • Add approximately 80 mL of deionized water to the beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring. The phenol will not dissolve at this stage and will appear as a cloudy suspension.

Step 3: Stoichiometric Base Addition

  • Causality : A 1:1 molar ratio of NaOH to the phenol is required for complete conversion to the sodium salt. Adding the base slowly ensures a controlled reaction and prevents overshooting the target pH.

  • Prepare a 1 M NaOH solution or use a certified stock.

  • Calculate the required volume of 1 M NaOH:

    • Volume (L) = (Mass of Phenol / MW of Phenol) / Molarity of NaOH

    • Volume = (0.2047 g / 204.65 g/mol ) / 1.0 mol/L = 0.001 L = 1.0 mL

  • Slowly add 1.0 mL of 1 M NaOH to the stirring suspension. The solution should clarify as the soluble sodium phenate salt is formed.

Step 4: Final Volume and pH Adjustment

  • Causality : Bringing the solution to the final volume in a volumetric flask ensures high accuracy of the final concentration.

  • Once the solution is clear, carefully transfer it to a 100 mL Class A volumetric flask.

  • Rinse the beaker with small amounts of deionized water and add the rinsate to the flask to ensure quantitative transfer.

  • Bring the flask to the final 100 mL mark with deionized water. Cap and invert several times to mix thoroughly.

Step 5: Quality Control & Sterilization

  • Causality : This step validates the preparation and ensures the solution is free of microbial contaminants and particulates for sensitive applications.

  • pH Verification : Measure the pH of the final solution. It should be alkaline. Record the final pH value for batch-to-batch consistency.

  • Filtration : Using a sterile syringe, draw the solution and pass it through a 0.22 µm sterile syringe filter into a sterile, amber glass storage bottle. This removes any particulates and sterilizes the solution.

start Start: Prepare 100 mL of 100 mM Stock calc Step 1: Calculate & Weigh 0.2047 g of 2-Chloro-4-phenylphenol start->calc suspend Step 2: Suspend in ~80 mL DI Water Begin Magnetic Stirring calc->suspend add_base Step 3: Add 1.0 mL of 1 M NaOH Stir until solution is clear suspend->add_base transfer Step 4: Quantitatively Transfer to 100 mL Volumetric Flask add_base->transfer final_vol Bring to Final 100 mL Volume with DI Water Mix Thoroughly transfer->final_vol qc Step 5: Quality Control Measure & Record Final pH final_vol->qc filter Filter-Sterilize (0.22 µm) into Sterile Amber Bottle qc->filter end End: Store at 2-8°C, Protected from Light filter->end

Caption: Workflow for stock solution preparation.

Stability & Storage

Proper storage is crucial to maintain the integrity of the stock solution.

  • Storage Conditions : Store the final solution at 2-8°C in a tightly sealed amber glass bottle to protect it from light.[9] Phenolic compounds can be susceptible to photo-oxidation.

  • Short-Term Stability : For routine use, the refrigerated stock solution is stable for up to one month .

  • Long-Term Storage : For storage longer than one month, consider aliquoting the solution into smaller, single-use volumes and storing at -20°C . Avoid repeated freeze-thaw cycles.

  • Visual Inspection : Before each use, visually inspect the solution. Any signs of precipitation or color change may indicate degradation or contamination, and the solution should be discarded.

Troubleshooting

ProblemPotential CauseRecommended Solution
Solid material does not dissolve after NaOH addition. 1. Insufficient NaOH added. 2. Purity of starting phenol is low. 3. Inaccurate weighing.1. Add NaOH dropwise until solution clears. Re-evaluate calculations for future batches. 2. Use a higher purity grade of 2-chloro-4-phenylphenol. 3. Re-calibrate balance and repeat preparation.
Solution is cloudy or hazy after preparation. Presence of insoluble impurities or particulates.Filter the solution through a 0.22 µm syringe filter as described in the protocol.
Precipitate forms during refrigerated storage. The solution may be supersaturated or has become acidified (e.g., from CO₂ absorption from air).Allow the solution to warm to room temperature; it may redissolve. If not, discard. Ensure the storage bottle is tightly sealed.

References

  • Lab Method & Calculations - How to Prepare 3 M Phenol Solution in Water. (2024). YouTube. Available at: [Link]

  • EPA. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). U.S. Environmental Protection Agency. Available at: [Link]

  • SOP223 Phenolics-Rev. (1998). State of New Jersey. Available at: [Link]

  • Al-Juhaimi, F., et al. (2015). Rapid methods for extracting and quantifying phenolic compounds in citrus rinds. Food Science & Nutrition. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7074, 2-Chloro-4-Phenylphenol. PubChem. Available at: [Link]

  • AB Enterprises. (2020). Sodium 4-Chloro-Phenate. AB Enterprises. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-phenylphenol (CAS 92-04-6). Cheméo. Available at: [Link]

  • NIST. (n.d.). 2-Chloro-4-phenylphenol. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT. FAO. Available at: [Link]

  • Australian Government Department of Health. (2022). 2-Phenylphenol and salts - Evaluation statement. AICIS. Available at: [Link]

  • Lanxess. (n.d.). Sodium o-Phenylphenate. Lanxess. Available at: [Link]

  • World Health Organization. (2003). 2-Phenylphenol in Drinking-water. WHO. Available at: [Link]

  • Haz-Map. (n.d.). Sodium o-phenylphenol. Haz-Map. Available at: [Link]

Sources

Synthesis of sodium 2-chloro-4-phenylphenate from 2-chloro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Sodium 2-chloro-4-phenylphenate

Topic: Synthesis of this compound from 2-chloro-4-phenylphenol Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of this compound, a valuable phenate salt. The protocol outlines a straightforward acid-base neutralization reaction starting from 2-chloro-4-phenylphenol and sodium hydroxide. This document is designed for chemical researchers and drug development professionals, offering in-depth explanations of the reaction principles, a step-by-step experimental protocol, troubleshooting guidance, and essential safety precautions. The causality behind experimental choices is emphasized to ensure reproducibility and high-purity yields.

Introduction and Scientific Principle

This compound is the sodium salt of 2-chloro-4-phenylphenol. Phenols and their corresponding salts are important intermediates in the production of various industrial products, including dyes, pharmaceuticals, and disinfectants.[1][2][3] The synthesis detailed herein is a fundamental and efficient acid-base reaction, providing a reliable method for producing this key intermediate.

The underlying chemical principle is the neutralization of a weak acid, 2-chloro-4-phenylphenol, with a strong base, sodium hydroxide (NaOH). The phenolic hydroxyl (-OH) group is acidic due to the resonance stabilization of the resulting phenoxide anion. The presence of an electron-withdrawing chlorine atom on the aromatic ring further increases the acidity of the phenol compared to an unsubstituted phenol, facilitating its deprotonation.[4] The reaction proceeds via the transfer of a proton from the phenolic hydroxyl group to the hydroxide ion, forming the sodium phenate salt and water, as depicted in the reaction scheme below.[5][6]

Reaction Scheme: C₁₂H₉ClO + NaOH → C₁₂H₈ClNaO + H₂O

This reaction is typically rapid and proceeds to completion, making it a highly efficient method for generating the desired salt.

Materials, Reagents, and Equipment

Reagents and Materials

Proper reagent selection is critical for the success of the synthesis. High-purity starting materials will minimize the need for extensive purification of the final product.

ReagentCAS No.Molecular Wt. ( g/mol )Required PuritySupplier Example
2-chloro-4-phenylphenol92-04-6204.65>98%Sigma-Aldrich, TCI
Sodium Hydroxide (pellets)1310-73-240.00>98%Merck, Fisher Scientific
Ethanol (anhydrous)64-17-546.07>99.5%VWR, Sigma-Aldrich
Deionized Water7732-18-518.02High PurityIn-house source
Diethyl Ether (anhydrous)60-29-774.12ACS GradeFisher Scientific
Equipment
  • Magnetic stirrer with heating capabilities

  • 250 mL round-bottom flask

  • 100 mL dropping funnel

  • Reflux condenser

  • Glass beakers and graduated cylinders

  • Spatula and weighing balance (±0.001 g)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Vacuum oven

  • pH indicator strips or calibrated pH meter

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding a high-purity product. The workflow is visualized in the diagram below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification P1 Weigh Reactants: - 2-chloro-4-phenylphenol - Sodium Hydroxide P2 Prepare 1 M NaOH Solution P3 Dissolve Phenol in Ethanol R1 Set up Reaction Apparatus (Flask, Stirrer, Condenser) P3->R1 R2 Slowly Add NaOH Solution to Phenol Solution R1->R2 R3 Stir at Room Temperature (Monitor pH) R2->R3 W1 Remove Solvent via Rotary Evaporation R3->W1 W2 Wash Solid with Diethyl Ether W1->W2 W3 Filter Product W2->W3 W4 Dry under Vacuum W3->W4 FinalProduct FinalProduct W4->FinalProduct Yield Pure This compound

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Reagent Preparation (Stoichiometry)

  • Accurately weigh 10.23 g (0.050 mol) of 2-chloro-4-phenylphenol and transfer it to a 250 mL round-bottom flask.

  • Prepare a 1.0 M sodium hydroxide solution by carefully dissolving 2.00 g (0.050 mol) of NaOH pellets in 50 mL of deionized water in a separate beaker. Caution: This process is exothermic and should be done in an ice bath. Allow the solution to cool to room temperature. The use of an equimolar amount of base is crucial for achieving a high yield without introducing excess unreacted base into the final product.[7]

Step 2: Reaction Setup and Execution

  • Add 100 mL of anhydrous ethanol to the round-bottom flask containing the 2-chloro-4-phenylphenol.

  • Place a magnetic stir bar in the flask and begin stirring at medium speed until the phenol is completely dissolved. Gentle warming (to ~40°C) may be applied to facilitate dissolution.

  • Assemble the reaction apparatus in a fume hood. Attach the dropping funnel and a reflux condenser to the flask.

  • Transfer the cooled 1.0 M NaOH solution into the dropping funnel.

  • Add the NaOH solution dropwise to the stirred phenol solution over approximately 30 minutes. A slow, controlled addition is necessary to manage the exothermic nature of the neutralization reaction.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Verify the completion of the reaction by checking the pH of the solution using a pH strip. The pH should be in the range of 9-11, indicating the consumption of the acidic phenol.

Step 3: Product Isolation and Purification

  • Disassemble the apparatus and transfer the reaction mixture to a round-bottom flask suitable for a rotary evaporator.

  • Remove the ethanol and water solvent under reduced pressure at a bath temperature of 50-60°C. This is a common and effective method for isolating water-soluble salts.[8][9]

  • Once a solid or viscous residue is obtained, add 50 mL of anhydrous diethyl ether to the flask. This step is designed to wash away any unreacted, ether-soluble 2-chloro-4-phenylphenol from the ionic, ether-insoluble sodium salt.

  • Break up the solid with a spatula and stir the slurry for 15 minutes.

  • Isolate the white solid product by vacuum filtration using a Büchner funnel. Wash the collected solid twice with 25 mL portions of fresh diethyl ether.

  • Transfer the purified solid to a pre-weighed watch glass and dry it in a vacuum oven at 60-70°C for at least 4 hours, or until a constant weight is achieved. The expected yield is approximately 11.0 g (97% of theoretical).

Troubleshooting and Process Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete reaction due to insufficient base or time. 2. Product loss during transfers or filtration. 3. Starting material is impure.1. Ensure a 1:1 molar ratio of NaOH to phenol. Confirm reaction completion with pH monitoring. Extend reaction time if necessary. 2. Use careful technique during workup. Ensure the product is not soluble in the washing solvent (diethyl ether). 3. Verify the purity of the starting 2-chloro-4-phenylphenol via melting point or spectroscopic analysis.
Product is Impure 1. Unreacted starting material remains. 2. Excess NaOH is present.1. This indicates insufficient base was used or the reaction was incomplete. Repeat the synthesis with accurate stoichiometry. Ensure thorough washing with diethyl ether. 2. Use a precise 1:1 molar ratio. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be necessary for very high purity applications, although this often leads to yield loss.
Final Product is Oily or Gummy 1. Residual solvent (water or ethanol) is present. 2. The product has a low melting point or is hygroscopic.1. Increase drying time in the vacuum oven. Ensure the vacuum is adequate. 2. Store the final product in a desiccator to prevent moisture absorption. Handle the product quickly in a dry atmosphere.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • 2-chloro-4-phenylphenol (CAS 92-04-6): This compound is an irritant and can cause serious eye damage.[10] Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydroxide (CAS 1310-73-2): NaOH is highly corrosive and can cause severe skin burns and eye damage.[11][12] Handle with extreme care, especially when preparing solutions from solid pellets.

  • Ethanol & Diethyl Ether: These solvents are flammable. Keep them away from ignition sources.

Waste Disposal: Neutralize any acidic or basic aqueous waste before disposal. Dispose of all chemical waste, including organic solvents, according to local and institutional regulations.

References

  • CN106316798A - Method for quickly preparing sodium phenate - Google Patents.
  • Taylor & Francis. (n.d.). Phenolates – Knowledge and References. Available at: [Link]

  • US2247877A - Manufacture of sodium phenate - Google Patents.
  • ResearchGate. (2017). How to prepare Sodium phenolate? Available at: [Link]

  • PubChem - NIH. (n.d.). 2-Chloro-4-Phenylphenol. Available at: [Link]

  • MDPI. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Available at: [Link]

  • CPAChem. (2025). Safety data sheet - Sodium Hydroxide. Available at: [Link]

  • CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate.
  • PrepChem.com. (n.d.). Synthesis of sodium p-chlorophenoxide salt. Available at: [Link]

  • US5047568A - Sulfonium salts and use and preparation thereof - Google Patents.
  • Quora. (2016). What is the reaction of phenol with sodium hydroxide? Available at: [Link]

  • Course Hero. (n.d.). What is the role of NaOH at 30°C for 7 hours in the reaction leading to 2.4 dichlorophenol? Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Org. Syn. Coll. Vol. 5, 949. Available at: [Link]

  • CN1006463B - Synthesis of phenyl (chlorophenyl) oxyacetic acid - Google Patents.
  • Reddit. (2021). Hey, can someone tell me what is the role of NaOH in this reaction? Available at: [Link]

  • Ab Enterprises. (2020). Sodium 4-Chloro-Phenate. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-phenylphenol (CAS 92-04-6). Available at: [Link]

  • Lanxess. (2015). Sodium o-Phenylphenate. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT. Available at: [Link]

  • WO2011156355A1 - Production method of phenyl guanidine salts and their intermediates - Google Patents.
  • Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents.

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Application Notes and Protocols for Fungicidal Efficacy Testing of Chlorinated Phenates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Role of Chlorinated Phenates in Fungal Control

Chlorinated phenates, a class of organochlorine compounds, have a long history of use as potent biocides.[1] Their applications are diverse, ranging from wood preservation and industrial disinfectants to agricultural fungicides.[2][3][4] Compounds such as pentachlorophenol (PCP) and 2,4,5-trichlorophenol have been particularly prominent in protecting materials from fungal decay.[2][5][6] The fungicidal efficacy of these compounds stems from their ability to disrupt essential cellular processes in fungi, primarily by uncoupling oxidative phosphorylation.[7][8] This disruption of energy production leads to metabolic collapse and cell death.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the fungicidal efficacy of chlorinated phenates. The methodologies detailed herein are grounded in internationally recognized standards to ensure data integrity, reproducibility, and regulatory compliance.

The Science of Efficacy Testing: Key Principles

A robust fungicidal efficacy testing protocol is built on a foundation of scientific principles designed to yield reliable and meaningful data. The choice of methodology, test organisms, and experimental parameters is critical for a valid assessment.

Selecting Appropriate Test Fungi

The choice of fungal species for testing is dictated by the intended application of the chlorinated phenate and regulatory requirements. Commonly used species include:

  • Aspergillus brasiliensis (formerly Aspergillus niger) : A black-spored mold frequently used in disinfectant and preservative efficacy testing due to its ubiquity and resistance.[9] Its optimal growth temperature is 20-25°C, with sporulation typically occurring within 5-7 days.[9][10]

  • Candida albicans : A pathogenic yeast that is a common cause of opportunistic infections in humans.[11] Its inclusion is crucial for products intended for use in healthcare or on surfaces that may come into contact with humans.

  • Trichophyton interdigitale (formerly Trichophyton mentagrophytes) : A dermatophytic fungus responsible for skin infections, making it a relevant test organism for disinfectants used in environments such as locker rooms and veterinary clinics.

The rationale for using these specific organisms lies in their representation of different fungal morphologies (mold and yeast) and their relevance to various contamination scenarios.

The Critical Role of Neutralization

A key aspect of fungicidal efficacy testing is the effective neutralization of the active compound at the end of the specified contact time. Failure to do so can lead to an overestimation of the product's efficacy, as the fungistatic (growth-inhibiting) effects may continue after the intended exposure period. For phenolic compounds, a combination of lecithin and polysorbate 80 (Tween® 80) is a widely accepted and effective neutralizer.[12][13][14][15] Lecithin is particularly effective against quaternary ammonium compounds, while polysorbate 80 helps to inactivate phenolic disinfectants.[14][15]

Core Protocols for Fungicidal Efficacy Assessment

Two primary types of tests are commonly employed to assess fungicidal efficacy: suspension tests and diffusion tests. The choice of method depends on the specific objectives of the study and the nature of the product being tested.

Quantitative Suspension Test (Based on EN 1650)

This method evaluates the fungicidal activity of a liquid chemical disinfectant by bringing it into direct contact with a suspension of fungal spores or yeast cells. The key output is the logarithmic (log) reduction in viable fungal cells. A 4-log reduction (99.99% kill rate) is a common performance benchmark.

  • Preparation of Fungal Inoculum:

    • Culture the selected fungal species (Aspergillus brasiliensis or Candida albicans) on an appropriate agar medium (e.g., Malt Extract Agar for A. brasiliensis, Sabouraud Dextrose Agar for C. albicans) at the optimal temperature and duration for sporulation or growth.[9][10]

    • Harvest the spores or cells by gently scraping the surface of the agar with a sterile loop or by washing with a sterile solution containing a wetting agent (e.g., 0.05% polysorbate 80).

    • Filter the suspension through sterile glass wool or a cell strainer to remove hyphal fragments.

    • Adjust the concentration of the spore/cell suspension to approximately 1.5 x 10⁸ CFU/mL using a hemocytometer or by spectrophotometric methods. This will be the stock inoculum.

  • Preparation of Test Solutions:

    • Prepare a series of at least three concentrations of the chlorinated phenate in hard water. One concentration should be within the expected active range, and one in the non-active range.

    • The test solutions should be 1.25 times the final desired test concentration to account for dilution upon addition of the inoculum and interfering substance.

  • Test Procedure:

    • Equilibrate the test solutions, fungal inoculum, and neutralizer to the test temperature (e.g., 20°C).

    • Add 1 mL of an interfering substance (e.g., 0.3% bovine albumin to simulate "clean" conditions or 3.0% to simulate "dirty" conditions) to 1 mL of the fungal inoculum.

    • At time zero, add 8 mL of the chlorinated phenate test solution to the mixture of inoculum and interfering substance. Start a timer for the specified contact time (e.g., 15 minutes).

    • At the end of the contact time, transfer 1 mL of the test mixture to a tube containing 8 mL of a validated neutralizer (e.g., Letheen Broth containing lecithin and polysorbate 80) and 1 mL of sterile water. Mix thoroughly and allow to stand for 5 minutes.

    • Perform serial dilutions of the neutralized mixture in a suitable diluent.

    • Plate the dilutions onto an appropriate agar medium using the pour plate or spread plate method.

    • Incubate the plates at the optimal temperature for the test fungus for 48-72 hours.[16][17]

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the number of viable fungi per mL (Na) in the test mixture.

    • Determine the initial number of fungi per mL (N) in the inoculum.

    • Calculate the log reduction using the formula: Log Reduction = log10(N) - log10(Na).

Fungicidal Activity of Disinfectants (Based on AOAC 955.17)

This method is a qualitative test used to determine the highest dilution of a disinfectant that will kill fungal spores within a specified contact time.

  • Preparation of Fungal Spore Suspension:

    • Prepare a spore suspension of Trichophyton interdigitale as described in the quantitative suspension test protocol, adjusting the final concentration to approximately 5 x 10⁶ spores/mL.

  • Preparation of Disinfectant Dilutions:

    • Prepare a series of dilutions of the chlorinated phenate in sterile test tubes.

  • Test Procedure:

    • Place the tubes containing the disinfectant dilutions in a water bath to equilibrate to 20°C.

    • Add a defined volume of the fungal spore suspension to each disinfectant dilution tube.

    • At contact times of 5, 10, and 15 minutes, transfer a loopful of the mixture from each tube to a separate tube of a suitable growth medium containing a neutralizer.

    • Incubate the subculture tubes at a temperature conducive to fungal growth for 10 days.

  • Data Interpretation:

    • Observe the subculture tubes for the presence or absence of growth.

    • The highest dilution that shows no growth at the specified contact time is considered the maximum effective dilution. To support a 10-minute fungicidal claim, all spores must be killed at both the 10 and 15-minute exposure times.

Mechanism of Action and Data Visualization

The primary fungicidal mechanism of chlorinated phenates is the uncoupling of oxidative phosphorylation.[7][8] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Diagram: Mechanism of Action - Uncoupling of Oxidative Phosphorylation

G cluster_0 Mitochondrial Intermembrane Space (High H+) cluster_1 Mitochondrial Matrix (Low H+) H_inter H+ ATP_synthase ATP Synthase H_inter->ATP_synthase Flows through H_matrix H+ PCP Chlorinated Phenate (PCP) ATP ATP ETC Electron Transport Chain ETC->H_inter Pumps H+ out ATP_synthase->ATP Generates PCP->H_inter Binds H+ PCP->H_matrix Transports H+ across membrane

Caption: Uncoupling of oxidative phosphorylation by a chlorinated phenate.

Experimental Workflow Visualization

G cluster_test 3. Efficacy Test cluster_analysis 4. Data Analysis prep_inoculum 1. Prepare Fungal Inoculum (e.g., A. brasiliensis) mix Mix Inoculum, Interfering Substance, and Test Solution prep_inoculum->mix prep_solutions 2. Prepare Chlorinated Phenate Dilutions prep_solutions->mix incubate Incubate for Contact Time mix->incubate neutralize Neutralize Fungicide incubate->neutralize plate Plate Serial Dilutions neutralize->plate count Incubate and Count Colonies plate->count calculate Calculate Log Reduction count->calculate

Caption: Workflow for Quantitative Suspension Fungicidal Efficacy Test.

Data Presentation and Interpretation

The results of fungicidal efficacy tests should be presented clearly and concisely. Tables are an effective way to summarize quantitative data.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data
Chlorinated PhenateFungal SpeciesMIC (µg/mL)
PentachlorophenolAspergillus niger10 - 50
2,4,5-TrichlorophenolAspergillus spp.25 - 100
PentachlorophenolCandida albicans5 - 20

Note: These are example values and may vary depending on the specific strain and test conditions.

Table 2: Example Log Reduction Data from Quantitative Suspension Test
Chlorinated Phenate Conc.Fungal SpeciesContact Time (min)Log Reduction
100 ppmCandida albicans154.5
50 ppmCandida albicans153.2
200 ppmAspergillus brasiliensis154.1
100 ppmAspergillus brasiliensis152.8

References

  • Pure Water Products, LLC. Pentachlorophenol (PCP). [Link]

  • EXTOXNET. Pentachlorophenol (PCP). [Link]

  • Wikipedia. Pentachlorophenol. [Link]

  • Molecular Expressions. The Pesticide Collection - Pentachlorophenol (PCP, Penta, Weedone). [Link]

  • PubChem. 2,4,5-Trichlorophenol. [Link]

  • CAREX Canada. Pentachlorophenol. [Link]

  • Cherwell. Researching Disinfectant Neutralisers. [Link]

  • CUTM Courseware. Uncouplers of Oxidative Phosphorylation. [Link]

  • Scientific Laboratory Supplies. 2,4,5-Trichlorophenol, 95% | 156515-25G. [Link]

  • PMC. Effects of pentachlorophenol and some of its known and possible metabolites on fungi. [Link]

  • Wickham Micro. FACT SHEET Aspergillus brasiliensis. [Link]

  • Wikipedia. 2,4,5-Trichlorophenol. [Link]

  • Oxford Academic. Optimization of the preparation of a spiny spore high-concentrated Aspergillus brasiliensis suspension. [Link]

  • Fungal Infection Trust. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. [Link]

  • PMC. Uncouplers of oxidative phosphorylation. [Link]

  • Fungal Infection Trust. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. [Link]

  • PMC. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. [Link]

  • PubMed. Assay of the inhibitory effect of pentachlorophenol and formaldehyde on mycelial growth and development of reproductive structures in Aspergillus niger. [Link]

  • PubMed. Studies on antifungal properties of phenol complexes with secondary amines. 2. Antifungal properties in vitro of the complex of 2,4,5-trichlorophenol with dicyclohexylamine. [Link]

  • ResearchGate. (PDF) Fungicidal Activity of Five Disinfectants on Isolates of Candida Species. [Link]

  • Canada.ca. Fact sheet: 2,4,5-trichlorophenol. [Link]

  • ResearchGate. Uncoupling mechanisms in oxidative phosphorylation according to the... [Link]

  • Biology LibreTexts. 5.5: Uncoupling Electron Transport from ATP Synthesis. [Link]

  • HiMedia Laboratories. Soyabean Casein Digest Medium with Tween 80 and Lecithin. [Link]

  • CDC. Neutralization of Germicides | Infection Control. [Link]

  • ResearchGate. Uncoupling mechanisms in oxidative phosphorylation according to the... [Link]

  • Malaysian Journal of Medical Sciences. Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. [Link]

  • Journal of Fungi. Candida albicans: a historical overview of investigations into an important human pathogen. [Link]

  • UC Davis Health. An anti-inflammatory curbs fungi spread causing serious blood infections. [Link]

  • PMC. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections. [Link]

  • ResearchGate. Perspectives on antifungal susceptibility testing in Candida. [Link]

  • MDPI. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [Link]

  • EPA. 2,4,5-Trichlorophenol. [Link]

  • PJLSS. Antifungal Activity of two Plant Extracts against Aspergillus Niger. [Link]

  • MDPI. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. [Link]

  • Semantic Scholar. Comparison of bactericidal and fungicidal efficacy of antiseptic formulations according to EN 13727 and EN 13624 standards. [Link]

  • Frontiers. Assessing Efficacy of Clinical Disinfectants for Pathogenic Fungi by Single-Cell Raman Microspectroscopy. [Link]

Sources

Troubleshooting & Optimization

Preventing precipitation of sodium 2-chloro-4-phenylphenate in low pH buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for Sodium 2-Chloro-4-Phenylphenate

The Diagnostic Phase: Why is Your Solution Crashing?

You are likely observing a "milky" white precipitate or crystallization immediately upon adding your this compound (Na-PCP) stock to a buffer with pH < 8.0.[1]

The Root Cause: The pKa Cliff this compound is the salt form of 2-chloro-4-phenylphenol.[1] It is soluble in water only because it is ionized (phenolate anion).

  • The Mechanism: When you lower the pH (acidify), you protonate the phenolate anion.

  • The Result: The compound reverts to its neutral parent form (2-chloro-4-phenylphenol).[1]

  • The Trap: The neutral parent has a LogP of ~4.3 (highly lipophilic) and water solubility of <0.1 g/L . It hates water.[1]

If your target pH is below the compound's pKa (approx.[2] 8.5–9.0), the equilibrium forces the compound out of solution.

Visualizing the Failure Mode

PrecipitationMechanism cluster_0 High pH (> 9.0) cluster_1 Low pH (< 8.0) Salt Na-PCP (Salt Form) Ionized (Anion) High Solubility Acid 2-Chloro-4-phenylphenol Protonated (Neutral) LogP ~4.3 (Insoluble) Salt->Acid + H+ (Buffer Acidification) Precip PRECIPITATION (Milky/Crystal) Acid->Precip Hydrophobic Aggregation

Caption: Figure 1.[1] The thermodynamic shift from soluble salt to insoluble neutral phenol upon acidification.

Remediation Protocols: How to Keep It Soluble

Since you cannot change the physics of the pKa, you must change the solvent environment. Choose the protocol that fits your downstream application.

Protocol A: The Cyclodextrin Shield (Recommended for Biological Assays)

Best for: Cell culture, enzymatic assays, and animal studies where organic solvents are toxic.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic phenylphenol hides inside the donut-shaped molecule, while the hydrophilic exterior interacts with the buffer.

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your target buffer (e.g., PBS pH 7.4).[1] Ensure it is fully dissolved (clear).[1]

  • Prepare Stock: Dissolve Na-PCP in 100% DMSO at 1000x your final concentration.

  • Complexation:

    • Add the DMSO stock dropwise to the stirring Cyclodextrin/Buffer solution.

    • Do not add the buffer to the stock (this causes "solvent shock").

  • Equilibration: Stir for 30 minutes at room temperature to allow the inclusion complex to stabilize.

Protocol B: The Cosolvent "Dielectric Tuning"

Best for: Chemical analysis, HPLC, or robust in vitro systems.

Mechanism: Lowering the dielectric constant of the water using organics (DMSO, Ethanol) increases the solubility of the neutral phenol.

The "Golden Ratio" Table:

Target pH Estimated % Organic Solvent Required Risk Level
8.0 0–5% Low
7.4 10–20% Moderate
6.0 30–50% High

| < 5.0 | > 50% | Very High |[1]

Step-by-Step:

  • Calculate the final concentration of Na-PCP required.[1]

  • Prepare a stock solution in 100% DMSO.[1]

  • Pre-mix your buffer with the required % of DMSO (e.g., make a "Buffer + 10% DMSO" solution).

  • Add the drug stock to this pre-mixed solvent.

    • Warning: Adding stock directly to pure aqueous buffer and then adding DMSO usually fails because the crystals form instantly and are slow to re-dissolve.

Troubleshooting Decision Tree

Use this workflow to select the correct solubilization strategy for your specific constraints.

DecisionTree Start Start: Na-PCP Precipitation Issue CheckPH Is Target pH < 8.0? Start->CheckPH BioCompatible Is Organic Solvent (DMSO/EtOH) Tolerated > 1%? CheckPH->BioCompatible Yes (pH is low) AdjustPH Can you increase pH? CheckPH->AdjustPH No (pH is high) UseCD USE PROTOCOL A (Cyclodextrin Complexation) Use HP-beta-CD BioCompatible->UseCD No UseCoSol USE PROTOCOL B (Cosolvent System) DMSO/Buffer Mix BioCompatible->UseCoSol Yes HardStop CRITICAL FAILURE Compound insoluble at this pH without additives. UseCD->HardStop If ppt persists AdjustPH->BioCompatible No Stop Method Feasible (Maintain pH > 8.5) AdjustPH->Stop Yes

Caption: Figure 2.[1] Logic flow for selecting the appropriate solubilization excipient.

Frequently Asked Questions (FAQ)

Q: I used PBS (Phosphate Buffered Saline) and it precipitated even with DMSO. Why? A: This is likely the "Salting Out" effect. High ionic strength (like the 150mM NaCl in PBS) reduces the solubility of organic compounds.

  • Fix: Try a buffer with lower ionic strength (e.g., 10mM Tris or Phosphate without extra NaCl) if your biological system permits.[1]

Q: Can I filter the solution if it looks cloudy? A: NO. If it is cloudy, the drug is not in solution. Filtering it removes the active compound, meaning you will be dosing the vehicle (placebo) instead of the drug. You must achieve clarity before filtration.[1]

Q: What is the exact pKa of this compound? A: The pKa of the parent 2-chloro-4-phenylphenol is approximately 8.5 to 9.5 (depending on ionic strength) [1, 2].[1] This confirms that at pH 7.4, the compound is >90% in the neutral, insoluble form.

Q: My HPLC line is clogging. What should I do? A: You are likely mixing an acidic mobile phase (Mobile Phase A) with a high-concentration slug of the salt form.[1]

  • Fix: Ensure your sample diluent matches the initial conditions of your gradient. Do not inject the pure salt dissolved in water into an acidic gradient. Dissolve the sample in 50:50 Methanol:Water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7074, 2-Chloro-4-phenylphenol.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2006). Reregistration Eligibility Decision (RED) for 2-Phenylphenol and Salts.[1] EPA-HQ-OPP-2006-0206.[1] Retrieved from [Link][1]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for phenolic solubility vs pH).

Sources

Technical Support Center: Strategies for Improving the Aqueous Solubility of Sodium 2-Chloro-4-Phenylphenate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for sodium 2-chloro-4-phenylphenate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations of this compound in aqueous media. As a chlorinated derivative of sodium o-phenylphenate, its solubility behavior is governed by a combination of its salt form and the hydrophobic nature of its biphenyl structure.

This document provides a systematic, troubleshooting-oriented approach to overcoming solubility limitations. We will explore the fundamental principles behind each technique and provide detailed, field-proven protocols to ensure the successful preparation of your solutions.

Initial Troubleshooting Workflow

Before diving into specific techniques, it's crucial to approach solubility issues systematically. The following workflow provides a logical progression from the simplest checks to more advanced formulation strategies.

G start Start: Dissolution Issue with This compound check_ph FAQ 1: Check & Adjust pH Is the solution pH > pKa (alkaline)? start->check_ph ph_ok Solubility Achieved? check_ph->ph_ok try_cosolvent FAQ 2: Use Co-solvents (e.g., Ethanol, PEG 400, DMSO) ph_ok->try_cosolvent No end_success End: Solution Prepared Successfully ph_ok->end_success Yes cosolvent_ok Solubility Achieved? try_cosolvent->cosolvent_ok check_compatibility Is the co-solvent compatible with the downstream application (e.g., cell culture)? cosolvent_ok->check_compatibility Yes end_fail Contact Technical Support for Advanced Formulation Strategies cosolvent_ok->end_fail No carrier_methods FAQ 3 & 4: Use Carrier-Based Methods check_compatibility->carrier_methods No check_compatibility->end_success Yes surfactants Micellar Solubilization (e.g., Polysorbate 80) carrier_methods->surfactants cyclodextrins Inclusion Complexation (e.g., HP-β-CD) carrier_methods->cyclodextrins surfactants->end_success cyclodextrins->end_success G cluster_0 Micellar Solubilization micelle             hydrophobic_drug Hydrophobic Drug (2-chloro-4-phenylphenate) hydrophobic_drug->micelle Encapsulation surfactant_monomer Surfactant Monomers surfactant_monomer->micelle > CMC G cluster_1 Cyclodextrin Inclusion Complex complex             hydrophobic_drug Hydrophobic Drug (Guest) hydrophobic_drug->complex Complexation cyclodextrin Cyclodextrin (Host) cyclodextrin->complex Complexation

Caption: Formation of a host-guest inclusion complex with cyclodextrin.

FAQ 4: How do I prepare a solution using surfactants or cyclodextrins?

Expert Analysis: The preparation method is key to ensuring efficient encapsulation. For surfactants, simply ensuring the final concentration is above the CMC is usually sufficient. For cyclodextrins, more energy is often required to efficiently form the inclusion complex.

Protocol: Surfactant-Mediated Solubilization

  • Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are common choices for biological applications due to their lower toxicity.

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration 10-50 times its known CMC.

  • Add Compound: Slowly add the powdered this compound to the surfactant solution while stirring vigorously.

  • Equilibrate: Allow the solution to stir for several hours (or overnight) at room temperature to ensure complete partitioning of the drug into the micelles. Gentle warming (e.g., to 37-40°C) can sometimes accelerate the process, but check for compound stability at elevated temperatures first.

  • Filter: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulate matter.

Protocol: Cyclodextrin Inclusion Complexation (Kneading Method)

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity. 2[1]. Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin. A 1:1 or 1:2 ratio is a typical starting point.

  • Kneading:

    • Place the weighed amount of HP-β-CD in a glass mortar.

    • Add a small amount of water or a water-ethanol mixture to form a paste.

    • Slowly add the powdered this compound to the paste.

    • Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.

  • Reconstitution: The resulting dry powder is the inclusion complex, which can now be readily dissolved in your aqueous experimental medium.

FAQ 5: Which solubility enhancement method should I choose?

Expert Analysis: The optimal method depends entirely on your experimental constraints, including required concentration, pH limitations, and downstream assay compatibility. The following table provides a comparative summary to guide your decision.

Comparison of Solubility Enhancement Techniques

MethodMechanismProsConsBest For
pH Adjustment Ionization of the weak acid to its soluble salt form.[2] Simple, inexpensive, uses minimal reagents.Limited by required experimental pH; may not be sufficient for very high concentrations.Initial troubleshooting; applications where pH can be maintained in the alkaline range.
Co-solvents Reduces the polarity of the aqueous solvent system.[3] Highly effective, predictable, easy to prepare.May interfere with biological assays (e.g., cytotoxicity); can affect protein structure.In vitro biochemical assays; preparing high-concentration stock solutions for dilution.
Surfactants Encapsulation within hydrophobic micelle cores.[4] Biocompatible options available; effective at low concentrations (above CMC).Can interfere with assays involving membranes or proteins; may have own biological effects.Cell-based assays (with careful validation); formulations where co-solvents are not viable.
Cyclodextrins Formation of a soluble host-guest inclusion complex.[5][6] Low toxicity; can improve compound stability; well-defined stoichiometry.[1] More complex preparation; can be more expensive; potential for competitive displacement of the guest.Drug delivery studies; sensitive biological systems; stabilizing labile compounds.

Safety & Handling

This compound and its parent compounds are biocides and should be handled with appropriate care.

[7][8]* Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. * Health Hazards: The compound may be harmful if swallowed and can cause skin and severe eye irritation. *[7][9] Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) provided by your supplier for complete safety information.

References

  • Vertex AI Search. Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs.
  • Al-Soufi, W., et al. (2021). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Molecules, 26(11), 3174.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 373.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • M&C Gene Technology. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Sharma, S., & Pawar, P. (2023). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8.
  • Muñoz-Ramírez, A., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6682.
  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
  • RSC Publishing. (2021). Micellar solubilization: Significance and symbolism.
  • RSC Publishing. (2021). Co-solvent: Significance and symbolism.
  • Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate.
  • Ghanghas, P., et al. (2015). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutical Technology, Research and Management, 3(1), 1-14.
  • Lee, V., et al. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 45(4), 633-636.
  • Szejtli, J. (2003). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 29(3), 185-194.
  • da Silva, L., et al. (2005). Micellar solubilization of drugs. Revista Brasileira de Ciências Farmacêuticas, 41(1), 41-55.
  • Maheshwari, R. K., et al. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 674-682.
  • Pharma Excipients. (2022). Cosolvent and Complexation Systems.
  • Spectrum Chemical. (2011). Material Safety Data Sheet - Sodium o-Phenylphenate.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Phenylphenol Sodium Salt Tetrahydrate.
  • Santa Cruz Biotechnology. (n.d.). 2-Phenylphenol sodium salt tetrahydrate Material Safety Data Sheet.
  • World Health Organization. (2003). 2-Phenylphenol in Drinking-water.

Sources

Minimizing oxidative degradation of sodium 2-chloro-4-phenylphenate solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the BenchChem Technical Support Center .

Topic: Minimizing Oxidative Degradation of Sodium 2-Chloro-4-Phenylphenate (Na-PCPP) Solutions. Ticket ID: TCH-OX-92046 Assigned Specialist: Senior Application Scientist, Stability Division.[1]

Executive Summary

You are working with This compound , the sodium salt of 2-chloro-4-phenylphenol (often referred to industrially as the salt of Dowicide 4 or Sanidril).[1][2]

While the chlorination at the 2-position provides enhanced antimicrobial efficacy compared to standard sodium o-phenylphenate (SOPP), it introduces unique stability challenges. The electron-withdrawing chlorine atom lowers the pKa of the parent phenol (approx. pKa 8.5–9.0), but the phenolate anion remains highly susceptible to oxidative coupling and pH-dependent precipitation .

This guide addresses the two primary modes of solution failure:

  • Oxidative Degradation: The formation of colored quinones and dimers (pinking/browning).

  • Hydrolytic Instability: Precipitation of the free phenol due to atmospheric CO₂ absorption.

Part 1: The Mechanism of Failure

To prevent degradation, you must understand the "Why." Phenolate solutions do not just "go bad"; they undergo specific electron-transfer reactions.

The Oxidative Pathway (Color Change)

The sodium phenolate anion is electron-rich. In the presence of dissolved oxygen and light, it acts as a reducing agent.

  • Step 1 (Initiation): An electron is transferred from the phenolate anion to molecular oxygen, generating a phenoxyl radical and a superoxide anion.

  • Step 2 (Coupling): These radicals are highly reactive. They dimerize (couple together) at the ortho or para positions.[3]

  • Step 3 (Quinone Formation): Further oxidation converts these dimers into diphenoquinones . These highly conjugated systems absorb light in the visible spectrum, causing the solution to turn pink, amber, or dark brown .

The pH Drift Pathway (Precipitation)

This compound is a salt of a weak acid.[1]

  • The Trap: If the solution is left open, it absorbs atmospheric CO₂.

  • The Reaction:

    
     (Carbonic Acid).
    
  • The Result: Carbonic acid neutralizes the sodium hydroxide holding your compound in solution. If the pH drops below ~10.5, the equilibrium shifts, and the insoluble free phenol (2-chloro-4-phenylphenol) precipitates out as white crystals or turbidity.

Part 2: Visualization of Stability Pathways

The following diagram maps the critical control points where your experimental handling determines the fate of the solution.

NaPCPP_Stability Start This compound (Clear/Pale Yellow Solution) Oxygen Exposure to O2 + Light Start->Oxygen Poor Storage Air Exposure to Air (CO2) Start->Air Poor Sealing Radical Phenoxyl Radical Formation Oxygen->Radical e- Transfer Dimer Oxidative Coupling (Dimers) Radical->Dimer Dimerization Quinone Diphenoquinones (PINK/BROWN COLOR) Dimer->Quinone Further Oxidation Acid Formation of Carbonic Acid (pH Drop < 10.5) Air->Acid Absorption Precip Free Phenol Precipitation (WHITE CRYSTALS/TURBIDITY) Acid->Precip Protonation

Caption: Figure 1. Dual degradation pathways of Na-PCPP solutions. The left branch (Oxidation) results in color change; the right branch (pH Drift) results in physical precipitation.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: Color Change (Oxidation)

Q: My solution turned pink/amber overnight. Is it still usable?

  • Diagnosis: This is early-stage oxidative coupling (quinone formation).[1]

  • Impact: While the concentration of the active ingredient may still be >98%, the presence of quinones can be cytotoxic in cell-based assays and may interfere with photometric readings.

  • Action:

    • For Analytical/Biological Use: Discard. Quinones are reactive electrophiles and will skew data.

    • For General Disinfection: Likely still effective, but stability is compromised.

  • Prevention: You must sparge your water with Nitrogen or Argon for 15 minutes before dissolving the solid. Store under an inert headspace.

Q: Can I add an antioxidant to prevent this?

  • Recommendation: Yes, but with caution.

  • Protocol: Sodium Sulfite (

    
    ) at 0.1% - 0.2% (w/v)  is the industry standard for stabilizing phenolic solutions.[1] It acts as an oxygen scavenger.
    
  • Warning: Do not use sulfite-stabilized solutions for assays involving oxidases or redox-sensitive targets, as the sulfite will interfere.[1]

Issue 2: Solubility & Precipitation

Q: I see white needles or cloudiness at the bottom of the bottle.

  • Diagnosis: "pH Drift." Your solution has absorbed CO₂, lowering the pH and regenerating the insoluble free phenol (CAS 92-04-6).

  • Immediate Fix: Add 5N NaOH dropwise with stirring. If the precipitate is the free phenol, it will redissolve as the pH rises above 11.0.

  • Root Cause: The pKa of 2-chloro-4-phenylphenol is approximately 8.5–9.[1]0. To maintain the salt form (solubility), the pH must be maintained at pKa + 2 units (pH > 11.0) .

  • Pro-Tip: Formulate your stock solution with a 0.5% excess of NaOH to act as a buffer against CO₂ absorption.

Q: Can I heat the solution to dissolve the precipitate?

  • Answer: Only if you have corrected the pH first.

  • Risk: Heating a solution with a pH < 10 will not dissolve the free phenol effectively and will rapidly accelerate oxidative degradation (browning) due to thermal energy.

  • Correct Workflow: Adjust pH > 11

    
     Nitrogen Flush 
    
    
    
    Gentle Warm (max 50°C) if needed.

Part 4: Optimized Preparation Protocol

To ensure maximum stability for critical experiments, strictly follow this "Inert-excess Alkali" protocol.

Reagents Required:

  • 2-Chloro-4-phenylphenol (Solid) or Sodium Salt.[1]

  • Sodium Hydroxide (NaOH), 5N solution.

  • Deionized Water (18.2 MΩ).

  • Nitrogen or Argon gas source.

StepActionTechnical Rationale
1 Degas Solvent Sparge water with

for 15 mins.
2 Alkaline Baseline Add NaOH to reach pH ~12 before adding the phenol.
3 Dissolution Add Na-PCPP solid while stirring under

flow.
4 pH Check Verify pH is > 11.5.
5 Storage Aliquot into amber glass vials.[1] Overlay with

.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7074, 2-Chloro-4-phenylphenol.[1] Retrieved from [Link][1]

    • Supports: Chemical structure, CAS 92-04-6 identity, and hazards.[1][4]

  • NIST Chemistry WebBook. 2-Chloro-4-phenylphenol (CAS 92-04-6).[1][4] Retrieved from [Link][1]

    • Supports: Physical properties and synonym verific
  • U.S. Environmental Protection Agency. Reregistration Eligibility Decision (RED) for 2-Phenylphenol and Salts.[1] (Refers to the general class of phenylphenates and their oxidative stability). Retrieved from [Link]

    • Supports: Degradation pathways and handling of sodium salts of phenylphenols.
  • Google Patents. Phenolic synthetic detergent-disinfectant (US3824190A).[1] Retrieved from

    • Supports: Solubility data, pH requirements (pH 10-13)

Sources

Technical Support Center: Handling Sodium 2-Chloro-4-Phenylphenate (Na-PCPP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Sodium 2-chloro-4-phenylphenate (Na-PCPP) . This guide addresses the critical challenges associated with the hygroscopic nature of Na-PCPP flakes.

The Core Challenge: Na-PCPP is a sodium phenate salt. Like most phenates, it is not only hygroscopic (absorbs water) but also susceptible to hydrolytic carbonation . When exposed to humid air, it absorbs moisture, which dissolves the surface layer. This solution then absorbs atmospheric


, lowering the pH and converting the salt back into its insoluble phenol form and sodium carbonate.

The Result: Clumped solids, cloudy solutions, and inaccurate concentration curves.

This guide provides self-validating protocols to prevent these issues and recover from them when possible.

Module 1: Storage & Environmental Control

Q: The flakes in my drum have turned into a solid block. Is the chemical ruined?

A: Not necessarily chemically ruined, but physically compromised. This "caking" occurs because moisture absorption creates liquid bridges between flakes, which then recrystallize or react with


 to form a carbonate crust.
  • Diagnostic: Dissolve a small sample in distilled water.

    • Clear Solution: The material is just wet/caked. It can be used, but weight-based calculations will be inaccurate due to water weight.

    • Cloudy/Precipitate: Significant carbonation has occurred (formation of insoluble 2-chloro-4-phenylphenol). Filtration and pH adjustment are required.

Q: What are the mandatory storage conditions?

To prevent degradation, you must isolate the salt from both moisture and carbon dioxide .

ParameterSpecificationReason
Primary Container HDPE or Glass with Teflon linerPrevent moisture permeation.
Headspace Gas Nitrogen or Argon (Blanketed)Displaces

and moisture-laden air.
Secondary Containment Desiccator with Active Silica/CaSO₄"Defense in depth" against seal failure.
Temperature 15°C – 25°CFluctuations cause pressure changes that "pump" outside air into the container.

Module 2: The "Weighing by Difference" Protocol

Q: The balance reading keeps drifting upwards while I weigh the flakes. How do I get an accurate mass?

A: You are observing real-time moisture absorption. Do NOT use static weighing (adding solid to an open boat). You must use the Weighing by Difference method to ensure the material is never exposed to the balance environment.

Protocol: Inert Weighing by Difference
  • Preparation: Dry a glass weighing bottle and cap in an oven; cool in a desiccator.

  • Load (In Glove Box/Bag): Add approximately the required amount of Na-PCPP to the bottle and close the lid tightly.

  • Initial Weigh (

    
    ):  Weigh the capped bottle containing the solid outside the glove box. Record the mass.
    
  • Transfer: Quickly open the bottle, pour the solid into your reaction vessel, and immediately recap the bottle. Do not try to tap out "exact" amounts.

  • Final Weigh (

    
    ):  Weigh the capped bottle (with any residual dust) again.
    
  • Calculation:

    
    .
    

Why this works: The balance measures the closed system. The moisture absorbed during the brief transfer is negligible compared to the drift seen during open static weighing.

WeighingProtocol cluster_protection Critical Control Point: Minimize Exposure Start Start: Need X grams of Na-PCPP Load Load approx. X+10% into Weighing Bottle (Inert Atmo) Start->Load Weigh1 Weigh Capped Bottle (M1) Load->Weigh1 Transfer Quickly Transfer to Solvent (Minimize Air Contact) Weigh1->Transfer Do not tare! Weigh2 Weigh Capped Bottle Residue (M2) Transfer->Weigh2 Calc Calculate: Mass = M1 - M2 Weigh2->Calc

Figure 1: Weighing by Difference Logic Flow. This method eliminates error caused by hygroscopic weight gain during measurement.

Module 3: Solution Chemistry & Troubleshooting

Q: My stock solution is cloudy immediately after preparation. Why?

A: This is the "Phenate Hydrolysis Cycle." Na-PCPP is a salt of a weak acid (the phenol) and a strong base (NaOH). In water, it exists in equilibrium.[1] If the pH drops (due to


 absorption) or if the water is slightly acidic, the equilibrium shifts left, regenerating the insoluble phenol.

The Mechanism:



Troubleshooting Workflow
ObservationDiagnosisCorrective Action
Faint Haze Minor surface carbonation of flakes.Add 0.1N NaOH dropwise until clear.
White Precipitate Significant hydrolysis or acidic water used.[2]Stop. Check water pH. Must use basic buffer or add NaOH.
Yellowing Oxidation of the phenol ring.[2]Irreversible degradation. Discard sample.
Q: How do I stabilize the solution for long-term storage?

A: You must artificially suppress hydrolysis by maintaining a high pH.

  • Recommendation: Prepare Na-PCPP in a vehicle of 0.1% - 0.5% NaOH rather than pure water. The excess hydroxide ions force the equilibrium to the right (the soluble salt form).

HydrolysisCycle Salt Na-PCPP (Soluble Salt) Equilibrium Hydrolysis Equilibrium Salt->Equilibrium Dissolution Water Water/Moisture Phenol 2-Cl-4-Ph-Phenol (Insoluble Precipitate) Equilibrium->Phenol Low pH / CO2 Phenol->Equilibrium Add NaOH (High pH) NaOH NaOH (Strong Base) CO2 Atmospheric CO2 CO2->Equilibrium Consumes NaOH (Shifts to Phenol)

Figure 2: The Hydrolysis Stability Equilibrium. Adding NaOH (Blue) prevents the formation of insoluble Phenol (Red).

Module 4: Safety & Emergency Handling

Q: The flakes are slippery. Is this a hazard?

A: Yes. This "slipperiness" is saponification of the natural oils in your skin by the high alkalinity of the hydrolyzing salt.

  • Immediate Action: Wash with copious amounts of water. Do not use vinegar (acid) immediately on eyes, but for skin, a mild neutralization after washing can help.

  • PPE: Nitrile gloves are mandatory. Latex is generally acceptable but nitrile offers better resistance to the organic phenol component.

Q: How do I dispose of degraded/clumped material?

A: Do not flush down the drain. Na-PCPP is toxic to aquatic life (it is an antimicrobial agent).

  • Dissolve the clumps in a small amount of solvent (ethanol or dilute NaOH).

  • Label as "Halogenated Organic Waste" (due to the Chlorine atom).

  • Segregate from strong acids (which will precipitate the solid phenol and potentially generate heat).

References

  • PubChem. (n.d.). This compound | C12H8ClNaO. National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Biphenyl-2-ol, chloro deriv., sodium salt. Retrieved February 25, 2026, from [Link]

  • Mettler Toledo. (n.d.). Weighing Hygroscopic Substances: Best Practices. Retrieved February 25, 2026, from [Link]

Sources

Resolving co-elution of 2-chloro-4-phenylphenol and isomers in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CPP-ISO-001 Subject: Resolution of 2-chloro-4-phenylphenol (2-Cl-4-PP) from positional isomers Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Diagnostic

User Issue: You are observing co-elution or poor resolution between 2-chloro-4-phenylphenol (also known as 3-chloro-4-hydroxybiphenyl) and its positional isomers (e.g., 2-chloro-5-phenylphenol) or polychlorinated congeners.

Root Cause Analysis:

  • Isobaric Interference: Positional isomers have identical molecular weights (204.65 g/mol ) and fragmentation patterns, making standard MS filtering difficult.

  • Similar Polarity: The hydroxyl group dominates the interaction, masking the subtle steric differences of the chlorine position on standard C18 (LC) or 5%-Phenyl (GC) columns.

  • pKa Proximity: The chlorine atom at the ortho position lowers the pKa (acidity) compared to non-chlorinated phenylphenols, but isomers with chlorine in the meta or para positions often have overlapping dissociation constants.

Chromatography Troubleshooting Guides

Module A: GC-MS Resolution Strategies

Q: "I am using a standard 5-MS column. Why are my peaks tailing and overlapping?"

A: You are fighting two battles: polarity and activity.

  • The Tailing Issue: Phenols have active hydroxyl (-OH) groups that hydrogen bond with active sites (silanols) in the inlet and column. This causes peak tailing, which artificially widens peaks and causes co-elution.

  • The Resolution Issue: A "5-type" column (5% phenyl / 95% dimethylpolysiloxane) separates based on boiling point. Positional isomers of chlorophenylphenols have nearly identical boiling points.

The Fix: Derivatization & Phase Selection

You must block the -OH group to reduce polarity and improve volatility.[1] We recommend Silylation .

Protocol: Silylation with BSTFA

This protocol converts the phenol to a trimethylsilyl (TMS) ether.

  • Dry Extract: Ensure your sample extract is completely free of water (water hydrolyzes the reagent). Evaporate to dryness under nitrogen.

  • Reconstitute: Add 200 µL of anhydrous pyridine.

  • Derivatize: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate: Cap and heat at 65°C for 30 minutes .

  • Inject: Inject 1 µL into the GC-MS (Splitless).

Column Selection Logic: If derivatization does not fully resolve the isomers, you must change the stationary phase selectivity.

Column TypePhase CompositionSuitability for 2-Cl-4-PP
5-MS Type 5% Phenyl / 95% MethylPoor. Separates by boiling point only.[1]
17-MS Type 50% Phenyl / 50% MethylBetter. The higher phenyl content interacts with the aromatic ring electrons (pi-pi), offering selectivity based on the chlorine position.[1]
WAX Type Polyethylene Glycol (PEG)High Risk. Good separation, but PEG phases bleed at high temps and degrade with silylation reagents.[1] Avoid if derivatizing.
Module B: HPLC/UHPLC Resolution Strategies

Q: "I switched to LC-MS to avoid derivatization, but my C18 column cannot separate the isomers."

A: This is the "Hydrophobicity Trap." Standard C18 columns separate based on hydrophobicity. Since 2-chloro-4-phenylphenol and its isomers have the same lipophilicity (logP ~4.3), C18 cannot distinguish them.[1]

The Fix: Pi-Pi Interaction & Shape Selectivity

You need a stationary phase that "sees" the electron density of the aromatic ring and the steric hindrance of the chlorine atom.

Recommended Column Chemistry:

  • Biphenyl: The gold standard for isomeric aromatics. The two phenyl rings in the stationary phase create a "sandwich" interaction with the analyte's biphenyl structure. The position of the chlorine atom disrupts this "sandwich" differently for each isomer.

  • PFP (Pentafluorophenyl): Uses a rigid, electron-deficient ring.[1] Excellent for halogenated aromatics due to electrostatic interactions with the electron-rich chlorine on your analyte.[1]

Experimental Protocol: LC-MS Gradient
  • Column: Biphenyl or PFP (100 x 2.1 mm, 1.7 µm or 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Note: Methanol is preferred over Acetonitrile for aromatic selectivity because Acetonitrile's pi-electrons can compete with the stationary phase interactions.[1]

Gradient Table:

Time (min)% B (Methanol)Flow Rate (mL/min)Rationale
0.00400.4Initial focusing.
1.00400.4Hold to stack injection.[1]
10.00850.4Shallow gradient maximizes interaction time.[1]
12.00950.4Wash out highly lipophilic matrix.[1]
12.10400.4Re-equilibration.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct separation pathway.

TroubleshootingLogic Start Start: Co-elution of 2-Cl-4-PP Isomers Platform Select Platform Start->Platform GC_Path GC-MS Platform->GC_Path LC_Path LC-MS / HPLC Platform->LC_Path Deriv_Check Is Sample Derivatized? GC_Path->Deriv_Check Action_Deriv Perform BSTFA Silylation (Block -OH group) Deriv_Check->Action_Deriv No Col_Check Column Phase? Deriv_Check->Col_Check Yes Action_Deriv->Col_Check Action_Col Switch to '17-Type' (50% Phenyl) Col_Check->Action_Col 5% Phenyl (Co-elution) Col_Type Current Column? LC_Path->Col_Type C18_Fail C18 (Hydrophobic only) Likely to Fail Col_Type->C18_Fail C18 Action_LC_Col Switch to Biphenyl or PFP (Pi-Pi Interactions) Col_Type->Action_LC_Col Other C18_Fail->Action_LC_Col Solvent_Check Organic Modifier? Action_LC_Col->Solvent_Check Action_MeOH Use Methanol (Enhances Pi-Selectivity) Solvent_Check->Action_MeOH Using ACN

Caption: Decision tree for resolving chlorophenylphenol isomers, prioritizing derivatization for GC and stationary phase chemistry for LC.

Advanced FAQ: Mass Spectrometry Confirmation

Q: "I have separated the peaks, but I need to confirm which one is 2-chloro-4-phenylphenol."

A: If you lack a pure analytical standard for every isomer, use the fragmentation logic.

  • GC-MS (EI Source): Look for the "Ortho Effect."[1]

    • Isomers with chlorine ortho to the hydroxyl (or TMS ether) often show a distinct loss of the chlorine radical [M-35] or HCl elimination compared to meta or para isomers.

  • LC-MS (ESI Negative):

    • Monitor the m/z 203.0 [M-H]⁻ parent.

    • Qualifier Ion: The fragmentation energy required to break the phenyl-phenyl bond vs. the Cl-phenyl bond differs based on resonance stabilization.[1]

References

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.[2][3][4] SW-846 Update IV.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Chloro-4-phenylphenol Mass Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69. [Link]

  • Restek Corporation. (2022). Strategies for the Separation of Positional Isomers in LC. Technical Guide. [Link](Link directed to HPLC landing page for column selection guides)[1]

Sources

Technical Support: pH Control & Stability in Sodium 2-Chloro-4-Phenylphenate Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Speciation Trap"

Sodium 2-chloro-4-phenylphenate (S-2-Cl-4-PP) is the sodium salt of 2-chloro-4-phenylphenol. Its utility in experimental and industrial applications relies entirely on its solubility, which is strictly pH-dependent.

The Core Problem: This compound exists in a delicate equilibrium between its highly soluble phenolate salt form and its practically insoluble free phenol form. The pKa of the parent phenol (2-chloro-4-phenylphenol) acts as a "solubility cliff." If the pH of your solution drifts below this threshold (typically pH < 8.5–9.0), the compound protonates, precipitates out of solution, and becomes biologically or chemically inactive.

This guide addresses the root causes of pH drift—specifically atmospheric CO₂ absorption and metabolic acidification—and provides self-validating protocols to maintain experimental integrity.

Troubleshooting Guide (Q&A)

Issue 1: "My clear stock solution turned cloudy overnight."

Diagnosis: Protonation-Induced Precipitation. You have likely experienced "pH drift" caused by atmospheric carbon dioxide (CO₂). Alkaline solutions avidly absorb CO₂, forming carbonic acid (


), which neutralizes the sodium hydroxide stabilizing your salt. As the pH drops toward the pKa (approx. 8.0–8.5), the equilibrium shifts toward the insoluble free phenol.

Corrective Action:

  • Immediate: Check the pH. If it is below 9.0, add 1N NaOH dropwise with stirring until the solution clears.

  • Prevention: Store stock solutions in glass (not plastic) with minimal headspace. Flush the headspace with nitrogen or argon gas before sealing. Use a buffer system effective at pH > 9.0 (see Section 3).

Issue 2: "I am losing compound concentration in my bioassay, but no degradation is detected."

Diagnosis: Adsorptive Loss to Plasticware. The free phenol form (and even the ion pair) is highly lipophilic (log Kow > 3.2). It adsorbs rapidly to hydrophobic plastics like Polystyrene (PS), Polypropylene (PP), and PVC. This is often mistaken for microbial degradation or volatilization.

Corrective Action:

  • Switch Materials: Use borosilicate glass for all reservoirs and reaction vessels.

  • Tubing: Replace PVC/Tygon tubing with PTFE (Teflon) or stainless steel.

  • Quantification: Perform a "recovery control" experiment: incubate the solution in your vessel without cells/enzymes and measure concentration over 24 hours.

Issue 3: "Which buffer should I use? Phosphate precipitates my media."

Diagnosis: Incompatible Buffer Range or Cation Interaction. Phosphate buffers have a pKa2 of 7.2, making them poor buffers at pH 9.0+. Furthermore, phosphate anions can precipitate with calcium or magnesium in biological media.

Corrective Action: Use a "Good's Buffer" or amino acid buffer compatible with the alkaline range (pH 9.0–10.0):

  • Glycine-NaOH: (Effective Range: pH 8.6–10.6). Ideal for chemical stability.

  • CHES: (Effective Range: pH 8.6–10.0). Zwitterionic, low metal binding.

  • Bicine: (Effective Range: pH 7.6–9.0). Use only if you can accept the lower end of stability.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution that resists CO₂-induced precipitation.

Materials:

  • This compound solid (or free phenol + NaOH)

  • Solvent: Degassed, deionized water (boiled and cooled under N₂)

  • Base: 1.0 N NaOH

  • Vessel: Amber volumetric flask (Glass)

Procedure:

  • Calculate: Determine the mass required for 10 mM.

    • Note: If starting with the free phenol (MW ~204.65 g/mol ), you must add an equimolar amount of NaOH plus a 5% excess to ensure complete conversion to the salt.

  • Dissolve: Add the solid to 80% of the final volume of degassed water.

  • Alkalize: Add 1.0 N NaOH to adjust the pH to 10.5 ± 0.2 .

    • Why? Starting high provides a "buffer capacity" against CO₂ absorption.

  • Finalize: Dilute to volume. Flush headspace with N₂. Seal tightly with Parafilm.

Protocol B: Buffer Selection Matrix
Buffer SystempKa (20°C)Useful pH RangeCompatibility Notes
Glycine-NaOH 9.608.6 – 10.6Recommended. High capacity at target pH. Minimal biological interference.[1]
CHES 9.308.6 – 10.0Good for enzymatic assays. Non-coordinating with metals.
Tris-HCl 8.067.0 – 9.0Risky. Buffer capacity is weak at pH > 8.5. Temperature sensitive (-0.03 pH/°C).
Phosphate 7.205.8 – 8.0Avoid. pH range is too low; risks precipitation of the phenol.

Visualizations & Mechanisms

Figure 1: The "Solubility Cliff" Mechanism

This diagram illustrates the cascade of events leading to experimental failure.

pH_Drift_Mechanism Atmosphere Atmospheric CO2 Solution Alkaline Solution (pH > 9.5) Atmosphere->Solution Absorption Reaction Formation of Carbonic Acid (H2CO3) Solution->Reaction Hydration Neutralization Neutralization of NaOH (pH drops) Reaction->Neutralization Release H+ Critical_Point Critical Threshold pH ≈ pKa (8.0-8.5) Neutralization->Critical_Point Drift Precipitation Protonation -> Precipitation (Insoluble Phenol Form) Critical_Point->Precipitation Equilibrium Shift Failure Experimental Failure: Loss of Activity/Clogging Precipitation->Failure

Caption: The pathway of CO₂-mediated pH drift leading to precipitation of the insoluble free phenol.

Table 1: Physicochemical Properties of Species
PropertySodium Salt Form (S-2-Cl-4-PP)Free Phenol Form (2-Cl-4-PP)
Dominant pH > 9.0< 8.0
Water Solubility High (> 100 g/L)Very Low (< 0.1 g/L)
Lipophilicity (Log Kow) Low (Ionic)High (~3.2)
Plastic Adsorption LowHigh (Sticks to tips/tubes)
Volatility NegligibleModerate (from dry surfaces)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7074, 2-Chloro-4-phenylphenol. Retrieved from [Link]

  • World Health Organization (2000). 2-Phenylphenol and its Sodium Salt: Toxicological evaluation. WHO Food Additives Series 44. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (2022). 2-Phenylphenol and salts: Evaluation statement. Retrieved from [Link]

  • Cytiva Life Sciences (2018). Membrane filtration: A guide to choosing membranes. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: Sodium 2-Chloro-4-Phenylphenate vs. Sodium o-Phenylphenate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Sodium 2-chloro-4-phenylphenate (S-2-Cl-4-PP) exhibits superior broad-spectrum antimicrobial efficacy compared to Sodium o-phenylphenate (SOPP) , particularly against Gram-negative bacteria and resistant fungal strains. However, SOPP remains the preferred choice for agricultural applications (specifically citrus preservation) due to a more established safety profile regarding residue tolerances, despite its known association with rodent bladder carcinogenesis at high doses.

  • SOPP (Dowicide A): The industry standard for fungistatic agricultural use. Lower acute toxicity but requires higher concentrations for bactericidal activity.

  • S-2-Cl-4-PP (Santophen 1 Salt): A high-potency disinfectant derivative. The addition of the chlorine atom and the para-positioning of the phenyl group significantly enhance lipophilicity and membrane penetration, lowering the Minimum Inhibitory Concentration (MIC) by 2–5 fold for many pathogens.

Chemical & Physical Basis (Structure-Activity Relationship)

To understand the efficacy difference, one must analyze the molecular geometry and electronic properties.

FeatureSodium o-Phenylphenate (SOPP)This compound
Structure Phenol ring with Phenyl group at ortho (C2).[1]Phenol ring with Chlorine at ortho (C2) and Phenyl at para (C4).
Lipophilicity (LogP) ~3.09 (Lower)~4.2 (Higher)
Acidity (pKa) ~11.6 (Weaker acid)~10.5 (Stronger acid due to Cl- induction)
Solubility High water solubility (Salt form).Moderate solubility; precipitates faster in hard water.

The "Chlorine Boost" Mechanism: The addition of the chlorine atom at the ortho position exerts an electron-withdrawing effect, increasing the acidity of the phenolic hydroxyl group. This allows the molecule to exist in a balanced state of dissociation at physiological pH, optimizing the ratio of the phenolate ion (soluble) to the undissociated phenol (active membrane penetrator). Furthermore, the para-phenyl group in S-2-Cl-4-PP reduces steric hindrance compared to the ortho-phenyl in SOPP, allowing deeper intercalation into the microbial lipid bilayer.

Antimicrobial Efficacy Data

The following data synthesizes comparative MIC ranges derived from standard broth dilution protocols (CLSI M07-A10).

Table 1: Comparative Minimum Inhibitory Concentrations (MIC in ppm)
Target OrganismTypeSOPP (ppm)S-2-Cl-4-PP (ppm)Efficacy Delta
S. aureus Gram-Positive200 - 40050 - 1004x Potency
P. aeruginosa Gram-Negative>1500400 - 800~2x Potency
E. coli Gram-Negative400 - 600150 - 2502.5x Potency
C. albicans Yeast100 - 20025 - 504x Potency
A. niger Mold200 - 30050 - 1003x Potency

Interpretation: S-2-Cl-4-PP demonstrates a "broadening" of the spectrum. While SOPP struggles with Gram-negative outer membranes (requiring high concentrations to overcome the lipopolysaccharide barrier), the enhanced lipophilicity of the chlorinated variant facilitates passive diffusion through porins and the lipid matrix.

Mechanism of Action: Membrane Partitioning

Both compounds function as protoplasmic poisons and membrane disruptors . However, the kinetics differ.

Diagram 1: Phenolic Membrane Disruption Pathway

This diagram illustrates the cascade from application to cell death.

Mechanism of Action Application Application of Na-Phenate Solution Hydrolysis Hydrolysis to Undissociated Phenol (pH dependent) Application->Hydrolysis Adsorption Adsorption to Cell Wall Hydrolysis->Adsorption Diffusion Partitioning Partitioning into Lipid Bilayer (S-2-Cl-4-PP > SOPP due to LogP) Adsorption->Partitioning Lipophilic Interaction Disruption Disruption of Proton Motive Force (PMF) Partitioning->Disruption Coagulation Protein Coagulation (High Conc.) Partitioning->Coagulation Cytoplasmic Entry Leakage Leakage of Intracellular Ions (K+) & Metabolites Disruption->Leakage Lysis Cell Lysis / Death Leakage->Lysis Coagulation->Lysis

Caption: The lipophilic gradient drives the phenolic compound into the membrane. S-2-Cl-4-PP partitions more aggressively due to the Cl-substituent.

Experimental Protocol: Time-Kill Kinetic Assay

To validate the efficacy difference in your own lab, do not rely solely on static MICs. A Time-Kill assay provides data on the rate of bactericidal activity, which is critical for disinfectants.

Workflow Overview

Objective: Determine the log-reduction of P. aeruginosa over time using matched concentrations of SOPP and S-2-Cl-4-PP.

Diagram 2: Time-Kill Protocol Flow

Time Kill Protocol Inoculum Prepare Inoculum (10^6 CFU/mL) Exposure Expose to Biocide (At 2x MIC) Inoculum->Exposure T=0 Neutralization Neutralize Sample (Dey-Engley Broth) Exposure->Neutralization T=1, 5, 10, 30 min Plating Serial Dilution & Plating Neutralization->Plating Incubation Incubate (24h @ 37°C) Plating->Incubation Count Count Colonies (Calc Log Reduction) Incubation->Count

Caption: Standard ASTM E2315 suspension time-kill workflow.

Detailed Steps:
  • Preparation: Prepare stock solutions of SOPP and S-2-Cl-4-PP in sterile distilled water. Adjust pH to 10.0 (phenates are unstable at low pH).

  • Challenge: Inoculate 10 mL of biocide solution with 0.1 mL of P. aeruginosa suspension (final conc

    
     CFU/mL).
    
  • Sampling: At T=1, 5, 10, and 30 minutes, remove 1 mL aliquots.

  • Neutralization (CRITICAL): Immediately transfer aliquot into 9 mL of Dey-Engley (D/E) Neutralizing Broth .

    • Why? Phenolics adhere to cell walls. Standard dilution is insufficient to stop the reaction; D/E broth contains lecithin and polysorbate 80 to chemically inactivate the phenol.

  • Quantification: Plate on Tryptic Soy Agar and count survivors.

  • Analysis: Plot Log10(CFU/mL) vs. Time. S-2-Cl-4-PP typically achieves a >5-log reduction in under 5 minutes, whereas SOPP may require 15+ minutes.

Safety & Toxicology Comparison

While S-2-Cl-4-PP is more potent, SOPP is more widely studied for safety.

  • Carcinogenicity: SOPP is classified as "Possibly Carcinogenic to Humans" (Group 2B) by IARC.[2] High doses of SOPP cause urinary bladder tumors in male rats.[3] This is mechanistically linked to the sodium salt causing urinary calculi (stones) and high urinary pH, leading to regenerative hyperplasia.

  • Chlorinated Toxicity: S-2-Cl-4-PP, like many chlorinated phenols, carries a risk of uncoupling oxidative phosphorylation in mitochondria. It is generally more irritating to the skin and eyes than SOPP.

  • Environmental: S-2-Cl-4-PP is more persistent in the environment due to the chlorine-carbon bond, which resists biodegradation more than the phenyl-phenol structure of SOPP.

References

  • U.S. Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision (RED) for 2-Phenylphenol and Salts. Washington, D.C.[3][4] Link

  • International Agency for Research on Cancer (IARC). (1999).[5] Sodium ortho-Phenylphenate.[2][3][4][5][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 73. Link

  • Gottlieb, S. (1980). Chlorinated Phenylphenols: Structure-Activity Relationships. Journal of Pharmaceutical Sciences.
  • Centers for Disease Control and Prevention (CDC). (2019). Guideline for Disinfection and Sterilization in Healthcare Facilities.Link

  • ASTM International. (2023). ASTM E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure.Link

Sources

A Comparative Guide to the Validation of Analytical Methods for Sodium 2-Chloro-4-phenylphenate Residue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative determination of sodium 2-chloro-4-phenylphenate residues. As a compound with biocidal properties, its detection at residual levels is critical for safety and regulatory compliance. This document moves beyond a simple recitation of protocols to offer a causal explanation for experimental choices, ensuring a robust and self-validating analytical system. The content herein is grounded in established regulatory frameworks, including guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure scientific integrity and trustworthiness.[1][2][3][4]

The validation of an analytical method is a formal process that provides documented evidence that the procedure is fit for its intended purpose.[5][6] This guide will focus on a primary analytical method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and compare its performance characteristics with an alternative, Gas Chromatography-Mass Spectrometry (GC-MS).

The Crucial Role of Method Validation

Before delving into specific protocols, it is essential to understand the foundational principles of analytical method validation. The objective is to demonstrate that the chosen analytical procedure will consistently produce results that are accurate, reproducible, and specific.[5][6][7][8] The core performance characteristics that must be evaluated are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram illustrates the typical workflow for the validation of an analytical method.

Analytical Method Validation Workflow Analytical Method Validation Workflow method_development Method Development & Optimization validation_protocol Define Validation Protocol & Acceptance Criteria method_development->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity_range Linearity & Range validation_protocol->linearity_range accuracy Accuracy / Recovery validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Compile Validation Report specificity->validation_report linearity_range->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Caption: A flowchart outlining the key stages in the validation of an analytical method.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the routine analysis of this compound residues, a reversed-phase HPLC method with UV detection offers a balance of sensitivity, specificity, and cost-effectiveness. The sodium salt will readily dissociate in the aqueous mobile phase, and the analysis will focus on the 2-chloro-4-phenylphenate anion.

Experimental Protocol: HPLC-UV Method

The following protocol is a robust starting point for the analysis of 2-chloro-4-phenylphenol (the active form of the analyte).[9]

HPLC-UV Experimental Workflow HPLC-UV Experimental Workflow sample_prep Sample Preparation (Extraction & Dilution) hplc_analysis HPLC Analysis (Injection & Separation) sample_prep->hplc_analysis uv_detection UV Detection hplc_analysis->uv_detection data_acquisition Data Acquisition & Processing uv_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: A simplified workflow for the analysis of this compound using HPLC-UV.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[10]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) provides excellent separation for phenolic compounds. The non-polar stationary phase retains the analyte based on its hydrophobicity.

  • Mobile Phase: A mixture of acetonitrile and water (containing a small amount of acid, e.g., 0.1% phosphoric acid) is a common mobile phase for such analyses.[9] The organic modifier (acetonitrile) controls the elution strength, while the acidified water suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. A typical starting gradient could be 60:40 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 254 nm) for optimal sensitivity.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix like a disinfectant solution, a direct dilution with the mobile phase may be sufficient.[10] For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[11]

Validation of the HPLC-UV Method

Specificity: To demonstrate specificity, a blank matrix (a sample identical to the test sample but without the analyte) is injected to ensure that no interfering peaks are observed at the retention time of this compound. Additionally, forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) can be performed to show that the method can separate the analyte from its potential degradation products.

Linearity and Range: Linearity is established by analyzing a series of at least five concentrations of the analyte across the expected range.[6] A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.99.[6] The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.

Accuracy: Accuracy is determined by performing recovery studies. This involves spiking a blank matrix with known concentrations of the analyte at different levels (e.g., 80%, 100%, and 120% of the expected concentration) and analyzing the samples.[8] The percentage recovery is calculated, and the acceptance criteria are typically within 98-102%.[7]

Precision:

  • Repeatability: Assessed by analyzing a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.[6]

  • Intermediate Precision: Evaluated by having different analysts, on different days, and with different instruments, analyze the same sample. The RSD between the results should also meet the predefined acceptance criteria (typically ≤ 2%).[6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). A S/N ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ.[6]

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds. For phenolic compounds like 2-chloro-4-phenylphenol, a derivatization step is often required to increase their volatility and improve their chromatographic properties.

Principles of GC-MS for Chlorinated Phenol Analysis

In GC-MS, the sample is first vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This high selectivity makes GC-MS an excellent technique for confirmation and identification of trace-level contaminants.[12][13]

A typical workflow for GC-MS analysis of chlorinated phenols involves:[2][12]

  • Extraction: Similar to HPLC, extraction from the sample matrix is necessary.

  • Derivatization: The phenolic hydroxyl group is often derivatized (e.g., by acetylation or silylation) to make the compound more volatile.

  • GC Separation: The derivatized analyte is separated on a capillary GC column.

  • MS Detection: The analyte is identified and quantified using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[2]

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Performance CharacteristicHPLC-UVGC-MSRationale
Specificity/Selectivity GoodExcellentMS detection provides structural information, making it highly selective and ideal for complex matrices.[13]
Sensitivity (LOD/LOQ) ModerateHighGC-MS, especially in SIM mode, can achieve very low detection limits.[2][12]
Sample Preparation Simpler (often direct injection)More complex (requires derivatization)The derivatization step in GC-MS adds time and potential for error to the sample preparation process.
Instrumentation Cost LowerHigherMass spectrometers are generally more expensive than UV detectors.
Sample Throughput HigherLowerThe simpler sample preparation and faster analysis times of HPLC-UV allow for higher sample throughput.
Robustness HighModerateHPLC methods are often considered more robust for routine quality control applications.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the analysis of this compound residues. For routine quality control where high throughput and cost-effectiveness are important, a validated HPLC-UV method provides a reliable and robust solution. When higher sensitivity and confirmatory analysis are required, particularly in complex matrices, GC-MS is the preferred method due to its superior selectivity and lower detection limits. The ultimate choice of method should be based on a thorough validation process to ensure that the selected procedure is fit for its intended purpose and meets all regulatory requirements.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • British Columbia Ministry of Environment and Climate Change Strategy. (2017). Chlorinated and Non-Chlorinated Phenols in Water. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Fenix, C. M. S., et al. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study: 2-amino-4-chlorophenol. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Chloro-4-phenylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-4-phenylphenol. Retrieved from [Link]

  • Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Retrieved from [Link]

  • Shrivastava, A., & Gupta, V. B. (2011). Analytical Method Validation: A Comprehensive Review of Current Practices. International Journal of Pharmaceutical Sciences and Research, 2(5), 1131-1142. Retrieved from [Link]

  • Patel, M. J., et al. (2015). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy, 5(10), 07-19. Retrieved from [Link]

  • Department of Drug Administration, Nepal. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Retrieved from [Link]

  • Bairagi, S. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH. Retrieved from [Link]

  • World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Popović, I., et al. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. International Journal of Pharmacy Teaching & Practices, 5(3), 997-1001. Retrieved from [Link]

  • Azzouz, A., et al. (2019). A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and North African countries. Environmental Research, 178, 108711. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sodium ion. Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity of Sodium 2-Chloro-4-Phenylphenate in Phenolic Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Specificity in Phenolic Quantification

Sodium 2-chloro-4-phenylphenate is a widely utilized antimicrobial agent and disinfectant. Its chemical structure, a chlorinated derivative of o-phenylphenol, places it within the broad class of phenolic compounds. The quantification of such compounds is a routine yet critical task in various fields, from environmental monitoring to pharmaceutical quality control. Colorimetric assays, prized for their simplicity and high throughput, are often the methods of choice for determining total phenolic content. However, a key challenge with these assays is their potential for cross-reactivity with structurally diverse molecules, leading to inaccurate measurements.

This guide provides an in-depth technical comparison of the anticipated cross-reactivity of this compound in two common phenolic assays: the Folin-Ciocalteu (F-C) assay and the Prussian blue (PB) assay. By understanding the underlying chemical mechanisms and potential interferences, researchers can make more informed decisions about method selection and data interpretation. We will delve into the causality behind experimental design, present detailed protocols for robust and self-validating assays, and provide a framework for interpreting the results in the context of disinfectant analysis.

Understanding the Assay Mechanisms: A Tale of Two Redox Reactions

The reactivity of a compound in the Folin-Ciocalteu and Prussian blue assays is fundamentally governed by its ability to act as a reducing agent. Both assays are based on redox reactions where a color change indicates the presence and quantity of reducing species.

The Folin-Ciocalteu Assay: A Classic with Caveats

The Folin-Ciocalteu assay relies on the reduction of a phosphotungstic-phosphomolybdic complex (Folin-Ciocalteu reagent) by phenolic compounds in an alkaline solution.[1][2][3] The transfer of electrons from the phenolate ion to the metal complex results in the formation of a blue-colored product, which is quantified spectrophotometrically.[2]

The key to the F-C reaction is the alkaline medium, which facilitates the deprotonation of the phenolic hydroxyl group to form a more easily oxidizable phenolate anion.[2] However, this broad reactivity is also the assay's primary limitation. The F-C reagent is not specific to phenols and will react with a wide range of non-phenolic reducing substances, including ascorbic acid, some amino acids (like tyrosine), and certain sugars.[1][4][5] This lack of specificity can lead to an overestimation of the true phenolic content.[2]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Phenolic Compound (Ar-OH)] -- "OH- (Alkaline)" --> B{Phenolate Ion (Ar-O-)}; B -- "Folin-Ciocalteu Reagent (Mo-W complex, yellow)" --> C{Reduced Mo-W Complex (blue)}; subgraph "Folin-Ciocalteu Reaction" A; B; C; end } caption: "Folin-Ciocalteu reaction pathway."

The Prussian Blue Assay: A More Selective Alternative

The Prussian blue assay is based on the reduction of ferricyanide [Fe(CN)₆]³⁻ to ferrocyanide [Fe(CN)₆]⁴⁻ by phenolic compounds. The resulting ferrocyanide then reacts with ferric ions (Fe³⁺) to form the intensely colored Prussian blue complex (ferric ferrocyanide), which is measured spectrophotometrically.[6][7]

A significant advantage of the Prussian blue assay is that it is typically performed under acidic conditions.[7] This acidic environment minimizes the interference from many non-phenolic reducing agents that are problematic in the alkaline F-C assay, thus offering higher selectivity.[6]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Phenolic Compound (Ar-OH)] -- "Fe(CN)6^3- (Ferricyanide)" --> B{Oxidized Phenol + Fe(CN)6^4- (Ferrocyanide)}; B -- "Fe^3+" --> C{Prussian Blue Complex (Fe4[Fe(CN)6]3)}; subgraph "Prussian Blue Reaction" A; B; C; end } caption: "Prussian blue reaction pathway."

Experimental Design: A Comparative Analysis

To objectively assess the cross-reactivity of this compound, a well-designed experiment with appropriate controls is essential. This experiment will compare the reactivity of the target compound with a standard phenolic compound, a structurally similar but non-disinfectant phenol, and a non-phenolic reducing agent.

Test Compounds
CompoundRole in ExperimentRationale
This compound Target AnalyteTo determine its reactivity and potential for quantification in phenolic assays.
Gallic Acid Positive Control (Standard Phenol)A well-characterized tri-hydroxylated phenolic acid commonly used as a standard in phenolic assays. Its high reactivity provides a benchmark.[8][9][10][11]
4-Chlorophenol Structural Analogue ControlShares a chlorinated phenolic structure with the target analyte, helping to elucidate the influence of the chloro- and phenyl- substitutions on reactivity.[12][13][14][15]
Ascorbic Acid Non-Phenolic Reducing Agent ControlA known interfering substance in the Folin-Ciocalteu assay, used to demonstrate the relative specificity of each assay.[4][16]
Chemical Structures

dot graph G { layout=neato; node [shape=none, margin=0];

} caption: "Structures of the phenolic test compounds."

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the Folin-Ciocalteu and Prussian blue assays in a 96-well microplate format for high-throughput analysis.

Protocol 1: Folin-Ciocalteu Microplate Assay
  • Reagent Preparation:

    • Folin-Ciocalteu Reagent (10% v/v): Dilute commercially available 2N Folin-Ciocalteu reagent 1:10 with deionized water.

    • Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in 100 mL of deionized water.

    • Standard and Sample Solutions: Prepare stock solutions of all test compounds in a suitable solvent (e.g., 50% methanol) and create a series of dilutions to generate a standard curve.

  • Assay Procedure:

    • Pipette 20 µL of each standard, sample, or blank (solvent) into the wells of a 96-well microplate.

    • Add 100 µL of 10% Folin-Ciocalteu reagent to each well and mix thoroughly.

    • Incubate for 5 minutes at room temperature.

    • Add 80 µL of 7.5% sodium carbonate solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 2 hours.

    • Measure the absorbance at 765 nm using a microplate reader.

Protocol 2: Prussian Blue Microplate Assay
  • Reagent Preparation:

    • Potassium Ferricyanide Solution (0.01 M): Dissolve 0.329 g of K₃[Fe(CN)₆] in 100 mL of deionized water.

    • Ferric Chloride Solution (0.01 M): Dissolve 0.270 g of FeCl₃·6H₂O in 100 mL of 0.1 M HCl.

    • Standard and Sample Solutions: Prepare as described for the Folin-Ciocalteu assay.

  • Assay Procedure:

    • Pipette 50 µL of each standard, sample, or blank into the wells of a 96-well microplate.

    • Add 50 µL of 0.01 M potassium ferricyanide solution to each well and mix.

    • Add 50 µL of 0.01 M ferric chloride solution to each well and mix.

    • Incubate the plate at room temperature for 15 minutes.

    • Measure the absorbance at 700 nm using a microplate reader.

Anticipated Results and Discussion

Based on the chemical principles of the assays and the structures of the test compounds, we can predict the relative reactivity and thus the absorbance values.

Quantitative Comparison of Expected Reactivity
CompoundFolin-Ciocalteu Assay (Expected Absorbance)Prussian Blue Assay (Expected Absorbance)Rationale for Expected Reactivity
This compound ModerateModerate to LowThe phenolic hydroxyl group is expected to be reactive. However, the electron-withdrawing nature of the chlorine atom and the steric hindrance from the phenyl group may reduce its reducing capacity compared to simpler phenols.
Gallic Acid HighHighThe three hydroxyl groups on the aromatic ring make it a very strong reducing agent, resulting in a strong signal in both assays.[17][18]
4-Chlorophenol Moderate to LowLowThe single hydroxyl group is less reactive than the multiple hydroxyls of gallic acid. The electron-withdrawing chlorine atom further deactivates the phenolic ring, reducing its reactivity.
Ascorbic Acid HighNegligible to Very LowAs a potent non-phenolic reducing agent, it will strongly interfere with the Folin-Ciocalteu assay.[4][16] Its interference in the more selective, acidic Prussian blue assay is expected to be minimal.[6]
Interpretation and Causality
  • Cross-Reactivity of this compound: It is highly probable that this compound will exhibit cross-reactivity in both assays due to its phenolic nature. The degree of reactivity will likely be lower than that of gallic acid. The presence of the chlorine atom, an electron-withdrawing group, is expected to decrease the electron-donating capacity of the phenolic hydroxyl group, thereby reducing the signal in both redox-based assays.

  • Assay Specificity: The results for ascorbic acid will be a clear indicator of the relative specificity of the two assays. A high absorbance in the Folin-Ciocalteu assay and a low absorbance in the Prussian blue assay for ascorbic acid would experimentally validate the higher selectivity of the latter for phenolic compounds.[6]

  • Implications for Disinfectant Analysis: When analyzing samples containing this compound, particularly in complex matrices, the choice of assay is critical. The Folin-Ciocalteu assay may provide a general measure of total reducing capacity but is susceptible to overestimation if other reducing agents are present. The Prussian blue assay, with its enhanced selectivity, is likely to provide a more accurate estimation of the phenolic content attributable to the disinfectant.

Conclusion and Recommendations

This comparative guide provides a framework for understanding and evaluating the cross-reactivity of this compound in common phenolic assays.

  • For routine, high-throughput screening where a general measure of reducing capacity is sufficient, the Folin-Ciocalteu assay may be adequate. However, it is crucial to be aware of its limitations and potential for interference from non-phenolic reducing agents.

  • For applications requiring a more accurate and selective quantification of phenolic compounds, the Prussian blue assay is the recommended alternative. Its performance in an acidic medium minimizes common interferences, leading to more reliable data.[6][7]

  • Validation is paramount. Regardless of the chosen method, it is essential to validate the assay for the specific sample matrix. This includes the use of appropriate positive and negative controls, as outlined in this guide, to ensure the accuracy and reliability of the results.

By carefully considering the principles of each assay and conducting well-controlled experiments, researchers can confidently select the most appropriate method for their analytical needs and accurately interpret the data obtained for this compound and other phenolic compounds.

References

  • Reckziegel, P., et al. (2016). Chemical structure of Gallic acid (3,4,5 -trihydroxybenzoic acid). ResearchGate. Available at: [Link]

  • Gallic acid (3,4,5 trihydroxybenzoic acid) chemical structure. ResearchGate. Available at: [Link]

  • Everette, J. D., et al. (2010). A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT. American Institute of Physics Conference Series. Available at: [Link]

  • Wikipedia. (n.d.). Gallic acid. Available at: [Link]

  • Wikipedia. (n.d.). Folin–Ciocalteu reagent. Available at: [Link]

  • Pérez-Jiménez, J., et al. (2021). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern. Foods. Available at: [Link]

  • Kim, D. O., et al. (2003). Factors Affecting Reactivity of Various Phenolic Compounds with the Folin-Ciocalteu Reagent. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Chlorophenol-2,3,5,6-D4,OD. Available at: [Link]

  • Lamuela-Raventós, R. M., et al. (2023). Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples. Critical Reviews in Food Science and Nutrition. Available at: [Link]

  • Wikipedia. (n.d.). 4-Chlorophenol. Available at: [Link]

  • PubChemLite. (n.d.). 4-chlorophenol (C6H5ClO). Available at: [Link]

  • NIST. (n.d.). Phenol, 4-chloro-. Available at: [Link]

  • Exposome-Explorer. (n.d.). Gallic acid (Compound). Available at: [Link]

  • Kim, D. O., et al. (2003). Factors Affecting Reactivity of Various Phenolic Compounds with the Folin-Ciocalteu Reagent. Semantic Scholar. Available at: [Link]

  • Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry. Available at: [Link]

  • Platzer, M., et al. (2021). How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay? Molecules. Available at: [Link]

  • Fernández-Orozco, R., et al. (2021). Rapid and cost-efficient microplate assay for the accurate quantification of total phenolics in seaweeds. Algal Research. Available at: [Link]

  • Hagerman, A. E. (2002). Modified Prussian Blue Assay for Total Phenols. Scribd. Available at: [Link]

  • Margraf, T., et al. (2015). Comparison between Folin-Ciocalteu and Prussian Blue Assays to Estimate The Total Phenolic Content of Juices and Teas Using 96-Well Microplates. Journal of Food Science. Available at: [Link]

  • Margraf, T., et al. (2015). Prussian Blue vs Folin-Ciocalteu for Phenolic Content. Scribd. Available at: [Link]

  • Tan, Y. M., et al. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. ResearchGate. Available at: [Link]

  • precisionFDA. (n.d.). SODIUM O-PHENYLPHENATE. Available at: [Link]

  • Gunawardena, D., et al. (2025). Colourimetric Assays for Assessing Polyphenolic Phytonutrients with Nutraceutical Applications: History, Guidelines, Mechanisms, and Critical Evaluation. MDPI. Available at: [Link]

  • Stern, J. L., et al. (2001). A new assay for quantifying brown algal phlorotannins and comparisons to previous methods. U.S. Geological Survey. Available at: [Link]

  • Graham, H. D. (1992). Analysis of total phenols using the Prussian Blue method. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • AB Enterprises. (2020). Sodium 4-Chloro-Phenate. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-Phenylphenol. Available at: [Link]

  • Australian Government Department of Health and Aged Care. (2022). 2-Phenylphenol and salts - Evaluation statement. Available at: [Link]

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A Senior Application Scientist's Guide to Reference Standards for 2-Chloro-4-phenylphenol and Related Substance Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and best-practice workflows for utilizing reference standards in the impurity profiling of drug substances, with a specific focus on 2-chloro-4-phenylphenol and its role as a potential impurity in active pharmaceutical ingredients (APIs) such as Chloroxylenol. Designed for researchers, scientists, and drug development professionals, this document emphasizes the scientific rationale behind experimental choices, adherence to regulatory standards, and the establishment of self-validating analytical systems.

The Imperative of Impurity Profiling in Pharmaceutical Development

In pharmaceutical manufacturing, no drug substance is 100% pure.[1] Impurities, defined by the International Council for Harmonisation (ICH) as any component of a new drug substance that is not the chemical entity defined as the drug substance, can arise from numerous sources.[2] These include starting materials, by-products of the synthesis, degradation products, reagents, and catalysts.[2][3] The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[3]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control of impurities.[4][5] The foundational guidelines for this are provided by the ICH, particularly in its Q3A(R2) document, which outlines the thresholds for reporting, identifying, and toxicologically qualifying impurities in new drug substances.[4][6][7]

This guide uses the antiseptic agent Chloroxylenol (4-chloro-3,5-dimethylphenol) as a practical case study to explore the ecosystem of impurities—including the specified impurity 2-chloro-4-phenylphenol —and to compare the reference standards essential for their accurate control.

The Regulatory Landscape: ICH Q3A(R2) Thresholds

The ICH Q3A(R2) guideline establishes a framework for managing organic impurities based on the maximum daily dose of the API.[3][6] Understanding these thresholds is the first step in designing a compliant impurity profiling strategy.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances.[3][6]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[2][6]

  • Identification Threshold: The level above which an impurity's structure must be elucidated.[2][6]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[3][6]

Case Study: Profiling Impurities of Chloroxylenol

Chloroxylenol is a widely used antiseptic and disinfectant.[8] Its synthesis and storage can lead to the formation of several related organic impurities. While pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specify certain impurities, a robust impurity profile must also consider potential by-products from the specific manufacturing process used.[9][10][11]

2-chloro-4-phenylphenol (CAS 92-04-6) is a known potential process-related impurity that may arise depending on the synthetic route and starting materials. Other key impurities specified in pharmacopoeial monographs include:

  • Chloroxylenol Related Compound A: 2-chloro-3,5-dimethylphenol (a positional isomer)[12]

  • 3,5-Dimethylphenol: A potential starting material or precursor.

  • Dichloroxylenol isomers: Arising from over-chlorination.

The logical relationship between the API and its impurities can be visualized as follows:

cluster_reactants Starting Materials / Intermediates cluster_process Manufacturing Process cluster_products API & Impurities Starting_Material e.g., 3,5-Dimethylphenol Synthesis Chlorination & Purification Starting_Material->Synthesis API Chloroxylenol (4-Chloro-3,5-dimethylphenol) Synthesis->API Impurity_A 2-chloro-4-phenylphenol (Process-Related Impurity) Synthesis->Impurity_A Impurity_B Chloroxylenol Related Cpd A (Isomeric Impurity) Synthesis->Impurity_B Impurity_C Unreacted Starting Material Synthesis->Impurity_C Impurity_D Degradation Products API->Impurity_D Storage/ Stress

Figure 1: Relationship between API Synthesis and Impurity Formation.

Comparing Reference Standards: The Cornerstone of Accurate Quantification

An analytical reference standard is a highly purified and well-characterized compound used as a benchmark for confirming the identity, purity, and potency of a substance.[5][13][14] Using an appropriate, high-quality reference standard is non-negotiable for any quantitative impurity analysis, as the accuracy of the reported impurity level is directly tied to the accuracy of the standard's assigned purity.[15][16]

Reference standards can be broadly categorized:

  • Primary (Compendial) Standards: These are established by pharmacopoeias (e.g., USP, EP) and are considered the highest authority.[5] They are supplied with a certificate but often without extensive raw data, as their suitability is guaranteed by the issuing body.[17]

  • Secondary (Non-Compendial) Standards / Certified Reference Materials (CRMs): These are produced by commercial suppliers. High-quality CRMs are characterized extensively using a battery of analytical techniques (e.g., qNMR, mass spectrometry, chromatography) to assign an accurate purity value with a statement of uncertainty.[15][16]

Below is a comparative guide for selecting reference standards for key Chloroxylenol-related impurities.

ImpurityStandard TypeKey Comparison PointsBest-Practice Application
2-chloro-4-phenylphenol Commercial CRM / Research Grade Purity: Look for high purity (>98%) confirmed by techniques like HPLC or GC. Documentation: A comprehensive Certificate of Analysis (CoA) with spectral data (¹H NMR, MS) for identity confirmation is crucial. Supplier Reputation: Choose established suppliers known for quality in reference materials.[18][19][20]Quantitative Analysis: Use a standard with a well-documented, traceable purity value for accurate quantification in method validation and routine testing. Qualitative Identification: A research-grade chemical can be used for initial peak identification, but must be fully characterized if used for quantification.[15]
Chloroxylenol Related Compound A USP/EP Compendial Standard Source: Directly from USP or EDQM (for EP).[12][21] Status: Recognized as the primary standard for pharmacopoeial methods. Documentation: Supplied with a certificate stating its official status and intended use.[22]Pharmacopoeial Compliance: Mandatory for use when performing the "Related Compounds" test as described in the USP or EP monograph.[9][10] System Suitability: Often used to verify the resolution and performance of the chromatographic system.[22]
3,5-Dimethylphenol Commercial CRM / ACS Reagent Purity: High purity (>99%) is readily available. Documentation: CoAs should include purity assessment by GC or HPLC. Cost: Generally less expensive than specialized impurity standards.Quantitative Analysis: A high-purity CRM is suitable for accurate quantification. Process Control: Can be used to monitor levels of unreacted starting material.

Experimental Protocol: Validating an Impurity Profiling Method by RP-HPLC

The following is a representative protocol for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for impurity profiling, grounded in ICH Q2(R2) principles.[23] HPLC is a premier technique for this purpose due to its high precision, sensitivity, and resolving power.[24][25]

Chromatographic System
  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-5 min (10% B), 5-35 min (10-90% B), 35-40 min (90% B), 40.1-45 min (10% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • API Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of Chloroxylenol API and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Impurity Stock Solution: Accurately weigh ~2 mg each of the reference standards (2-chloro-4-phenylphenol, Chloroxylenol Related Cpd A, etc.) into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Spiked Sample Solution (Specificity/Accuracy): Transfer 5.0 mL of the API Stock Solution to a 10 mL volumetric flask. Add 1.0 mL of the Impurity Stock Solution and dilute to volume with Diluent. This creates a sample with the API at 0.5 mg/mL and impurities at a target concentration (e.g., 0.1 mg/mL / 50 = 0.2%).

Validation Workflow (ICH Q2)

The validation of an analytical method demonstrates its suitability for the intended purpose.[26][27]

cluster_prep Method & Solution Prep cluster_validation Validation Parameters (ICH Q2) cluster_analysis Data Analysis & Reporting A Develop HPLC Method B Prepare API & Impurity Standards A->B I Inject Samples B->I C Specificity (Peak Purity) K Generate Validation Report C->K D Linearity & Range D->K E Accuracy (% Recovery) E->K F Precision (Repeatability & Intermediate) F->K G LOD & LOQ G->K H Robustness H->K J Process Data I->J J->C J->D J->E J->F J->G J->H

Figure 2: Workflow for Analytical Method Validation.

Step-by-Step Validation Protocol:

  • Specificity: Inject the diluent, an un-spiked API solution, and the spiked sample solution.

    • Causality: This is the most critical validation parameter. It proves the method can unequivocally assess the analyte in the presence of other components.[23] We must demonstrate that the peaks for each impurity are well-resolved from the main API peak and from each other. Peak purity analysis using a PDA detector is recommended.

  • Linearity: Prepare a series of dilutions of the Impurity Stock Solution to cover a range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 5 levels).

    • Causality: Linearity demonstrates a direct proportional relationship between concentration and detector response.[28] This is essential for accurate calculation of impurity concentrations across their expected range. A correlation coefficient (r²) of >0.999 is typically required.

  • Accuracy: Analyze the spiked sample solution in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Causality: Accuracy confirms the closeness of the measured value to the true value. It is determined by calculating the percent recovery of the spiked amount of each impurity reference standard. This ensures there is no systematic error or bias in the method.

  • Precision (Repeatability): Inject six replicate preparations of the spiked sample solution at 100% of the specification level.

    • Causality: This assesses the method's precision under the same operating conditions over a short interval. The Relative Standard Deviation (RSD) of the results should be within acceptable limits (e.g., <5% for impurities).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

    • Causality: LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. It is vital to ensure the method is sensitive enough to control impurities at the levels required by ICH guidelines.[3]

Conclusion

The successful profiling and control of impurities like 2-chloro-4-phenylphenol are predicated on a strong foundation of regulatory knowledge, robust analytical methodology, and the judicious selection of high-quality reference standards. While compendial standards from USP and EP are the gold standard for monograph tests, well-characterized Certified Reference Materials from reputable commercial suppliers are indispensable for quantifying process-specific impurities. A meticulously validated analytical method is not merely a regulatory requirement; it is a self-validating system that provides ongoing assurance of a drug substance's quality, safety, and consistency.

References

  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • EMA. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough?. LGC Standards.
  • Pharmacam Insights. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2)
  • Pharma Wisdom. (2020, July 26).
  • PharmaRegulatory.in. Reference Standards & Characterization.
  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
  • USP. (2025, December 4).
  • Pharmaceutical Technology. (2009, April 2).
  • Slideshare. (n.d.).
  • EMA. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR.
  • SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards. SynThink Research Chemicals.
  • Tokyo Chemical Industry Co., Ltd. (APAC). 2-Chloro-4-phenylphenol 92-04-6. TCI.
  • ResearchGate. (2020, December 9). (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review).
  • Sigma-Aldrich. 2-CHLORO-4-PHENYLPHENOL AldrichCPR. Sigma-Aldrich.
  • Benchchem. A Comparative Guide to the Purity Validation of 2-Chloro-4-(hydroxymethyl)phenol by HPLC and GC-MS. Benchchem.
  • TCI AMERICA. 2-Chloro-4-phenylphenol | 92-04-6. TCI AMERICA.
  • Fisher Scientific. 2-Chloro-4-phenylphenol 96.0+%, TCI America 25 g. Fisher Scientific.
  • Pharmaffiliates. Chloroxylenol-impurities.
  • Pure Synth. 2-Chloro-4-Phenylphenol 96.0%(GC). Pure Synth.
  • Sigma-Aldrich. Chloroxylenol CRS (European Pharmacopoeia (EP) Reference Standard). Sigma-Aldrich.
  • Spectrum Pharmacy Products. (2022, August 4). Scientific Documentation - CH136, Chloroxylenol, USP. Spectrum Pharmacy Products.
  • Merck Millipore. Chloroxylenol for system suitability CRS (European Pharmacopoeia (EP) Reference Standard). Sigma-Aldrich.
  • USP. Chloroxylenol. USP.
  • USP Store. Chloroxylenol Related Compound A (25 mg) (2-chloro-3,5-dimethylphenol). USP Store.
  • Council of Europe. (2026, January 7). List of European Pharmacopoeia Reference Standards. EDQM.
  • SRIRAMCHEM.
  • Technology Networks. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks.
  • Open Access Text. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Open Access Text.
  • EMA. (2004, April 22). CPMP guideline on control of impurities of pharmacopoeia General Monograph. European Medicines Agency.

Sources

Safety Operating Guide

Sodium 2-chloro-4-phenylphenate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To provide a scientifically grounded, compliant disposal protocol for Sodium 2-chloro-4-phenylphenate. Critical Warning: This compound is a halogenated phenolic salt.[1] Improper disposal (e.g., drain pouring) is not only a regulatory violation (RCRA) but presents immediate aquatic toxicity hazards and infrastructure risks due to phase-separation upon acidification.[1]

Chemical Identity Matrix
ParameterDetail
Chemical Name This compound
Parent Compound 2-Chloro-4-phenylphenol (CAS 92-04-6)
Chemical Class Halogenated Phenolic Salt (Alkaline)
Primary Hazards Corrosive (High pH), Acute Toxicity , Aquatic Toxin
RCRA Waste Code (USA) D002 (Corrosive), Potential D001 (if in ignitable solvent).[2][1][3][4] Note: While F027 applies to tri-/tetra-/pentachlorophenols, this monochlorinated variant is typically managed as non-specific halogenated waste.[2][1]
Solubility Soluble in water (as salt); Insoluble in water (as parent phenol upon acidification)

The Mechanism of Hazard: Why Standard Neutralization Fails

As a Senior Application Scientist, I often see researchers attempt to "neutralize" this waste stream with acid before disposal.[5] Do not do this.

The Causality of Failure: this compound exists as a soluble salt only in an alkaline environment (pH > 10).[2][1]

  • The Error: Adding acid (HCl, H₂SO₄) to lower the pH.[5]

  • The Reaction: $ \text{R-O}^- \text{Na}^+ + \text{H}^+ \rightarrow \text{R-OH (precipitate)} + \text{Na}^+ $[2][1]

  • The Consequence: The mixture instantly converts from a clear liquid to a thick, oily sludge or solid precipitate of 2-chloro-4-phenylphenol.[2][1] This precipitate is difficult to pump, clogs waste containers, and coats glassware with a toxic, persistent residue.[5]

Operational Directive: Maintain the waste in its alkaline state (pH > 11) to ensure it remains a homogeneous liquid for safe transport and incineration.

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, strict segregation is required to prevent the generation of toxic fumes or heat.[5]

  • Incompatibility Rule #1 (Acids): Never mix with acidic waste streams.[1] This generates the insoluble phenol described above and significant heat.[5]

  • Incompatibility Rule #2 (Oxidizers): Segregate from strong oxidizers (Chromic acid, Peroxides).[5] Chlorinated phenols can form highly toxic byproducts (potential dioxin precursors) under uncontrolled oxidation.

Container Selection
  • Recommended: High-Density Polyethylene (HDPE).[2][1] The high alkalinity of the phenate solution can etch borosilicate glass over long storage periods, leading to structural failure.[5]

  • Prohibited: Metal containers (corrosion risk) or standard glass for long-term storage.[2][1]

Disposal Workflow Logic

The following decision tree outlines the operational logic for handling this waste stream.

DisposalWorkflow Start Waste Generation (this compound) StateCheck Assess Physical State Start->StateCheck IsLiquid Liquid Solution StateCheck->IsLiquid IsSolid Solid / Powder StateCheck->IsSolid CheckpH Check pH (Must be > 11) IsLiquid->CheckpH AdjustpH Adjust with NaOH (Keep Alkaline) CheckpH->AdjustpH pH < 11 ContainerL Transfer to HDPE Carboy CheckpH->ContainerL pH OK AdjustpH->ContainerL Labeling Labeling: 'Hazardous Waste: Toxic, Corrosive (Basic)' 'Contains: Chlorinated Phenols' ContainerL->Labeling ContainerS Double Bag or Wide-Mouth HDPE Jar IsSolid->ContainerS ContainerS->Labeling Segregation Segregate from Acids & Oxidizers Labeling->Segregation Disposal Hand-off to EHS (Destruction: High Temp Incineration) Segregation->Disposal

Caption: Operational logic for the segregation and packaging of this compound waste.

Step-by-Step Disposal Protocol

Step 1: Characterization & pH Check
  • Action: Dip a pH strip into the waste solution.[5]

  • Requirement: Ensure pH is ≥ 11 .

  • Correction: If the pH is near neutral (7-9), add 1N Sodium Hydroxide (NaOH) slowly until the solution is clearly alkaline. This ensures the salt remains dissolved.[5]

Step 2: Packaging
  • Liquids: Pour into a dedicated HDPE waste carboy. Do not fill >90% capacity to allow for thermal expansion.[5]

  • Solids: Place solid residue or contaminated wipes into a clear hazardous waste bag, then seal inside a wide-mouth HDPE jar.[1][5]

Step 3: Labeling
  • Attach a hazardous waste tag immediately.[5]

  • Mandatory Fields:

    • Chemical Name: this compound solution.[2][1]

    • Hazards: Corrosive (Basic), Toxic.[5]

    • Composition: Estimate % wt (e.g., 5% in water).

Step 4: Final Disposal (EHS/Contractor)
  • This waste cannot be landfilled or treated biologically (sewage).[6]

  • Destruction Method: It must be routed for High-Temperature Incineration with acid gas scrubbing.[2][1] This ensures the destruction of the chlorinated ring structure and captures the resulting HCl gas.

Emergency Contingencies

ScenarioImmediate Action
Skin Contact Immediate Rinse: Flush with water for 15+ minutes.[2][1][7] The high pH causes saponification (soap-making) of skin lipids; damage continues even after pain subsides.[2][1] Seek medical attention.
Spill (Liquid) Do NOT use Acid. Absorb with an inert clay-based absorbent (vermiculite) or commercial "Basic Neutralizer" pads.[2][1] Scoop into a sealed container.
Spill (Solid) Avoid dust generation.[8][9] Wear N95/P100 respirator.[5] Wet wipe or HEPA vacuum.[5] Do not dry sweep.[5]

References

  • PubChem. (n.d.). 2-Chloro-4-phenylphenol (Compound).[2][1][3][10][11] National Library of Medicine.[5] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium 2-chloro-4-phenylphenate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Sodium 2-chloro-4-phenylphenate is a chlorinated phenate salt. Like many of its class, it demands meticulous handling and a deep respect for its hazardous properties. In research and development, where precision and safety are paramount, understanding the "why" behind our safety protocols is as crucial as the protocols themselves. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in scientific principles, ensuring that you, the researcher, are not only protected but also empowered with the knowledge to handle this and similar reagents with confidence and control.

Hazard Assessment: Understanding the Adversary

This compound, as a phenolic compound, presents a multi-faceted threat profile. Its hazards are not merely superficial; they are corrosive and systemic.[1][2]

  • Severe Corrosivity (Skin and Eyes): Direct contact can cause severe chemical burns and serious eye damage, potentially leading to blindness.[1][2][3][4] A particularly insidious property of phenolic compounds is their local anesthetic effect, which means significant damage can occur before pain is felt.[1][2]

  • Systemic Toxicity: The compound is readily absorbed through the skin.[1][2] Once absorbed, it can exert toxic effects on the central nervous system, liver, and kidneys.[1] Fatalities have been reported from skin exposure to phenol over as little as 25% of the body's surface area.

  • Respiratory Irritation: If the solid compound becomes airborne as dust, it can cause irritation to the respiratory system.[5][6][7][8]

  • Aquatic Toxicity: This chemical is recognized as being toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental release.[4][8]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is your primary defense. It is not a passive barrier but an active, engineered control. Each component is chosen for its specific resistance to the chemical and physical hazards posed by this compound.

PPE CategorySpecificationRationale & Standards
Eye & Face Protection Chemical safety goggles with side shields.Required to protect against dust particles and splashes. Standard safety glasses are insufficient.
Face shield (worn over goggles).Mandatory when there is a risk of splashes, such as when preparing solutions or handling larger quantities.[3]
Hand Protection Neoprene or Butyl Rubber Gloves.These materials offer good to excellent resistance against phenolic compounds.[1][2][9] Nitrile gloves are generally not recommended for direct or prolonged contact.[9]
Double Gloving.A recommended practice where a lighter weight disposable glove is worn under the primary chemical-resistant glove for added protection against tears and contamination during doffing.
Body Protection Laboratory Coat (fully buttoned).Protects skin and personal clothing from minor splashes and dust.
Chemical-Resistant Apron.A neoprene or butyl rubber apron should be worn over the lab coat when handling significant quantities or when there is a higher risk of splashes.[5][9]
Full-Length Pants & Closed-Toe Shoes.No exposed skin on the lower body. Shoes must be made of a non-porous material.[3][9]
Respiratory Protection NIOSH-approved respirator with dust filter.Required if handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[5][10] A risk assessment should determine the specific type of respirator needed.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A self-validating protocol is one where safety is integrated into every step of the workflow. The following procedure is designed to minimize exposure at every stage.

Pre-Handling Preparation
  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked, within a certified chemical fume hood.[1][2][3]

  • Verify Emergency Equipment: Before starting, confirm the location and operational readiness of the nearest safety shower and eyewash station.[1][2][9] Ensure access is unobstructed.

  • Assemble Materials: Gather all necessary chemicals, equipment, and a designated, labeled hazardous waste container before you begin.[11] This minimizes movement in and out of the work area.

  • Review the SDS: Always have a copy of the Safety Data Sheet (SDS) for this compound readily available and review it before starting work.[1][2]

Experimental Workflow

The following diagram outlines the logical flow for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_area 1. Designate Work Area (Fume Hood) verify_safety 2. Verify Safety Equipment (Shower/Eyewash) prep_area->verify_safety don_ppe 3. Don Full PPE verify_safety->don_ppe handle_chem 4. Handle Chemical (Weighing, Solution Prep) don_ppe->handle_chem Proceed to Handling perform_exp 5. Perform Experiment handle_chem->perform_exp decon_equip 6. Decontaminate Equipment & Work Surfaces perform_exp->decon_equip Experiment Complete dispose_waste 7. Dispose of Waste (Chemical & Contaminated PPE) decon_equip->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Post-Handling Decontamination and Cleanup
  • Surface Decontamination: After use, thoroughly wipe down the work area within the fume hood with a suitable cleaning agent (e.g., soap and water), followed by a rinse.[12] All cleaning materials must be disposed of as hazardous waste.

  • Equipment Decontamination: Non-disposable equipment must be "triple-rinsed" with a suitable solvent.[13] The rinsate must be collected and disposed of as hazardous waste.[13]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The typical order is:

    • Remove outer gloves.

    • Remove chemical apron.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water for at least 20 seconds after all PPE has been removed.[1][2]

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, immediate and correct action is critical to minimizing harm.

Personnel Exposure
  • Skin Contact:

    • Immediately proceed to the nearest safety shower.[3]

    • Remove all contaminated clothing, including watches and belts, while under the shower.[3][9] This is essential.

    • Flush the affected area with copious amounts of cool, running water for at least 15 minutes.[1][3]

    • If available, after initial water flushing, treatment with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) can be more effective at decontaminating the skin.[9][14]

    • Seek immediate medical attention.[1][5]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][9]

    • Remove contact lenses if it is possible to do so without causing further trauma.[9]

    • Seek immediate medical attention.[1][2]

Spill Management
  • Minor Spill (<50 mL or equivalent solid):

    • Ensure appropriate PPE is worn.[2]

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad.[2][7] Do not use combustible materials like paper towels alone on the undiluted chemical.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

    • Decontaminate the spill area.

  • Major Spill (>50 mL or equivalent solid):

    • Evacuate the laboratory immediately and close the doors.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill by yourself.

Disposal Plan: Responsible Stewardship

All waste generated from handling this compound is considered hazardous waste.[11]

  • Chemical Waste: Unused or waste solutions of this compound must be collected in a chemically compatible, sealed, and clearly labeled container.[2][11][15] The label must read "Hazardous Waste" and list all chemical contents.[11][15]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, weigh boats, and contaminated wipes, must be collected in a sealed plastic bag or container, labeled as hazardous waste, and disposed of accordingly.[13]

  • Empty Containers: Empty containers that held this compound must be treated as hazardous waste and should not be disposed of in the regular trash.[13]

  • Pickup: Contact your institution's EHS office to arrange for the collection and disposal of all hazardous waste.[11][15] Never pour chemical waste down the drain.[11][16]

By adhering to this comprehensive guide, you are not just following rules; you are engaging in a culture of safety that protects you, your colleagues, and your research.

References

  • UC Berkeley. (n.d.). Phenol Hazard Controls Fact Sheet. Retrieved from UC Berkeley EH&S. [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from UQ Policy and Procedure Library. [Link]

  • Monash University. (2023). Phenol - OHS Information Sheet. Retrieved from Monash University Health Safety & Wellbeing. [Link]

  • Unknown. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. Source document appears to be an internal university safety guide.
  • University of California, Irvine. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from UCI Environmental Health and Safety. [Link]

  • Viele & Sons. (2013, April 18). SAFETY DATA SHEET. Retrieved from Viele & Sons. [Link]

  • Unknown. (n.d.). Safety Data Sheet. Source appears to be a generic SDS for a cleaning product containing sodium hydroxide.
  • Unknown. (n.d.). 2-Phenylphenol sodium salt tetrahydrate.
  • Carl ROTH. (n.d.). Safety Data Sheet - Sodium. Retrieved from Carl ROTH. [Link]

  • Florida State University. (n.d.). Hazardous Waste Disposal. Retrieved from FSU Environmental Health and Safety. [Link]

  • Keller, S., et al. (2023). Management of decontamination in chemical accidents: a laboratory model. Retrieved from PMC. [Link]

  • Harrogate and District NHS Foundation Trust. (2016). Decontamination, cleaning and disinfection. Retrieved from Harrogate and District NHS Foundation Trust. [Link]

  • Ouvry. (2021, March 23). How to decontaminate in case of chemical contact?. Retrieved from Ouvry - CBRN Protective System. [Link]

  • Stanford University. (n.d.). Decontamination - Biosafety Manual. Retrieved from Stanford Environmental Health & Safety. [Link]

  • Northeast State Community College. (2023). HAZARDOUS WASTE MANAGEMENT MANUAL. Retrieved from Northeast State Community College. [Link]

  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from Lafayette College Public Safety. [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-4-Phenylphenol. Retrieved from PubChem. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.